Dansyl-X, SE
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIICGLEONACOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Probing the Landscape of Protein Hydrophobicity: A Technical Guide to Dansyl-X, SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein hydrophobicity is a critical determinant of protein structure, function, stability, and interaction with other molecules, including therapeutic drugs. The arrangement of hydrophobic and hydrophilic residues governs protein folding, assembly, and the formation of binding pockets. Consequently, the accurate assessment of protein surface hydrophobicity is paramount in various fields, from fundamental protein science to drug discovery and development. Dansyl-X, SE (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoic Acid, Succinimidyl Ester) has emerged as a powerful tool for these investigations. This environmentally sensitive fluorescent probe offers superior labeling efficiency and stability compared to its predecessor, Dansyl chloride, making it an excellent choice for covalently labeling proteins and quantifying their surface hydrophobicity.[1]
This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis for utilizing this compound to study protein hydrophobicity.
Core Principles: The Environmentally Sensitive Fluorescence of the Dansyl Moiety
The utility of this compound in hydrophobicity studies lies in the photophysical properties of its dansyl group. The fluorescence quantum yield and the wavelength of maximum emission (λem) of the dansyl fluorophore are highly dependent on the polarity of its local environment.[1][2]
-
In polar, aqueous environments , the fluorescence of the dansyl group is typically low, and the emission maximum is at a longer wavelength (red-shifted).
-
In non-polar, hydrophobic environments , such as the hydrophobic pockets of a protein, the fluorescence intensity increases significantly, and the emission maximum shifts to a shorter wavelength (blue-shifted).[2][3]
This solvatochromic behavior allows researchers to probe the hydrophobicity of the protein surface where the dye is covalently attached. By measuring the changes in fluorescence properties, one can infer the relative hydrophobicity of the labeled protein.
Quantitative Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₃O₆S | |
| Molecular Weight | 461.53 g/mol | |
| Excitation Maximum (λex) | ~335 nm | |
| Emission Maximum (λem) | ~518 nm (in polar solvents) | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary and secondary amines (e.g., lysine (B10760008) ε-amino groups, N-terminal α-amino group) |
Solvatochromic Properties of Dansyl Derivatives
The following table, while not exhaustive for this compound specifically due to limited published data, illustrates the typical solvatochromic shifts of dansyl-based probes in different solvents. This demonstrates the principle of how changes in the environment affect the fluorescence emission.
| Solvent | Polarity Index | Typical Dansyl Emission Maxima (λem) |
| Water | 10.2 | ~580 nm |
| Ethanol | 5.2 | ~530 nm |
| Acetonitrile | 5.8 | ~520 nm |
| Dioxane | 2.2 | ~500 nm |
| Cyclohexane | 0.2 | ~480 nm |
Note: The exact emission maxima can vary depending on the specific dansyl derivative and the measurement conditions.
Experimental Protocols
This section provides a detailed methodology for labeling a protein of interest with this compound and measuring its fluorescence to determine surface hydrophobicity.
I. Protein Preparation and Buffer Selection
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Protein Solution: Prepare a stock solution of the protein of interest at a concentration of 1-5 mg/mL.
-
Buffer: The choice of buffer is critical. It must be free of primary and secondary amines to prevent reaction with the this compound. Suitable buffers include phosphate, borate, or carbonate buffers. The pH of the buffer should be in the range of 8.0-9.5 to ensure that the primary amino groups of the protein (e.g., lysine side chains) are deprotonated and thus nucleophilic for efficient labeling.
II. This compound Stock Solution Preparation
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Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mg/mL. Dansyl chloride is unstable in DMSO and should not be used, but this compound is generally more stable. However, it is always recommended to prepare the stock solution fresh before use.
III. Protein Labeling with this compound
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Molar Ratio: The optimal molar ratio of this compound to protein will vary depending on the protein and the desired degree of labeling. A starting point is a 5- to 10-fold molar excess of the dye. This should be optimized for each specific protein to achieve sufficient labeling for a good signal without causing significant structural changes or precipitation.
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Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
IV. Removal of Unreacted this compound
It is crucial to remove the unreacted, hydrolyzed this compound as it can contribute to background fluorescence. Several methods can be employed:
-
Gel Filtration Chromatography: This is a highly effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer for the final protein solution. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against a large volume of the desired buffer. Perform several buffer changes to ensure complete removal of the free dye.
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Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of the protein. This method is quick but may lead to some protein loss.
V. Fluorescence Measurement and Data Analysis
-
Spectrofluorometer Setup:
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Set the excitation wavelength to the absorption maximum of the dansyl group (~335 nm).
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Record the emission spectrum from 400 nm to 600 nm.
-
-
Measurement:
-
Measure the fluorescence emission spectrum of the this compound labeled protein.
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Measure the fluorescence of a blank sample containing only the buffer.
-
-
Data Analysis:
-
Subtract the blank spectrum from the labeled protein spectrum to correct for background fluorescence.
-
Determine the wavelength of maximum emission (λem).
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The relative surface hydrophobicity can be inferred from the position of the emission maximum. A blue shift (shorter wavelength) indicates a more hydrophobic environment for the attached dansyl probes.
-
For a more quantitative measure, a "hydrophobicity index" can be calculated. One common method involves plotting the fluorescence intensity as a function of protein concentration and determining the initial slope. A steeper slope indicates a higher surface hydrophobicity.
-
Mandatory Visualizations
Signaling Pathway of this compound Reaction with a Protein
Caption: Reaction of this compound with a protein's primary amine.
Experimental Workflow for Protein Hydrophobicity Analysis
Caption: Workflow for protein hydrophobicity analysis using this compound.
Conclusion
This compound is a versatile and sensitive fluorescent probe for the characterization of protein surface hydrophobicity. Its enhanced stability and labeling efficiency make it a superior choice for covalent modification of proteins. By carefully following the detailed experimental protocols and understanding the principles of its environmentally sensitive fluorescence, researchers can gain valuable insights into the hydrophobic landscape of their proteins of interest. This information is crucial for understanding protein structure-function relationships and for the rational design of protein-based therapeutics and other biotechnological applications.
References
The Succinimidyl Ester in Dansyl-X, SE: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core functionality of the succinimidyl ester (SE) group in Dansyl-X, SE, a widely used amine-reactive fluorescent probe. We will delve into the chemical mechanism of action, provide quantitative data on reaction kinetics, and present detailed experimental protocols for its application in bioconjugation and bioassays.
The Core Mechanism: Amine Acylation by N-Hydroxysuccinimide Ester
This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoic Acid, Succinimidyl Ester] is a fluorescent labeling reagent that utilizes an N-hydroxysuccinimide (NHS) ester to covalently attach the environmentally sensitive dansyl fluorophore to biomolecules. The succinimidyl ester is a highly efficient reactive group that targets primary and secondary aliphatic amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl ester. This forms a transient tetrahedral intermediate which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This amide bond is highly stable under physiological conditions.
// Reactants DansylX [label=< Dansyl-X-C(=O)-O-NHS (Succinimidyl Ester)
>]; Amine [label=<| R-NH₂ |
| (Primary Amine) |
// Intermediate Intermediate [label=< Tetrahedral Intermediate
>, shape=box, style=dashed, color="#5F6368"];// Products Product [label=< Dansyl-X-C(=O)-NH-R (Stable Amide Conjugate)
>]; NHS [label=<| N-Hydroxysuccinimide |
// Reaction Pathway {rank=same; DansylX; Amine;} {rank=same; Product; NHS;}
DansylX -> Intermediate [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"]; Amine -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="Collapse & NHS Release", fontcolor="#EA4335", color="#EA4335"]; Intermediate -> NHS [color="#EA4335"]; } .end_dot
Figure 1: Reaction mechanism of this compound with a primary amine.
Quantitative Data on Reaction Kinetics and Stability
The efficiency of the labeling reaction is critically dependent on several factors, primarily pH. The competing reaction of hydrolysis of the succinimidyl ester also plays a significant role in the overall yield of the desired conjugate.
pH Dependence of the Aminolysis and Hydrolysis Reactions
The labeling of primary amines with NHS esters is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react with the ester. At physiological pH, a fraction of the primary amines (like the ε-amino group of lysine with a pKa of ~10.5) are protonated and thus unreactive. Increasing the pH of the reaction buffer shifts the equilibrium towards the unprotonated, reactive form of the amine, thereby increasing the rate of the aminolysis reaction. However, a higher pH also accelerates the rate of hydrolysis of the succinimidyl ester, where water acts as the nucleophile. This competing reaction consumes the NHS ester and reduces the labeling efficiency. Therefore, a careful balance must be struck. The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.
Stability and Half-life of the Succinimidyl Ester
The stability of the succinimidyl ester in aqueous solution is a crucial consideration for successful bioconjugation. The primary degradation pathway is hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Note: This data is generalized for NHS esters and may vary slightly for this compound. It is always recommended to use freshly prepared solutions of the reagent.
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins and peptides with this compound. Optimization may be required for specific applications.
General Protein Labeling with this compound
Materials:
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Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
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Purification: Separate the labeled protein from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
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Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~333 nm (for the dansyl group).
Specific Application: Labeling Calmodulin for Protein-Binding Studies
This protocol describes the labeling of Calmodulin (CaM), a calcium-binding protein, with a dansyl group. Dansylated CaM (D-CaM) can then be used in fluorescence-based assays to study its interaction with target proteins.
Materials:
-
Calmodulin (CaM)
-
This compound
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.5)
-
Anhydrous DMF or DMSO
-
Dialysis tubing (appropriate MWCO)
-
Storage Buffer (e.g., 20 mM MOPS, 150 mM KCl, pH 7.2)
Procedure:
-
Prepare CaM Solution: Dissolve CaM in the labeling buffer to a final concentration of ~1 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 3- to 5-fold molar excess of the this compound stock solution to the CaM solution with gentle stirring.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against the storage buffer overnight at 4°C with at least two buffer changes to remove unreacted this compound and byproducts.
-
-
Characterization and Storage:
-
Determine the concentration and degree of labeling of D-CaM spectrophotometrically.
-
Store the purified D-CaM at -20°C or -80°C.
-
Visualization of Experimental Workflow: Fluorescence Polarization Assay
A common application for fluorescently labeled biomolecules is in fluorescence polarization (FP) assays. FP is a powerful technique for studying molecular interactions in solution. When a small, fluorescently labeled molecule (like a this compound labeled peptide) tumbles rapidly in solution, it emits depolarized light when excited with polarized light, resulting in a low FP value. Upon binding to a larger molecule (e.g., a protein), the rotational motion of the fluorescently labeled molecule is slowed down, leading to an increase in the polarization of the emitted light. This change in FP can be used to determine binding affinities and screen for inhibitors.
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Peptide [label="Synthesize/Purchase Peptide\nwith Primary Amine"]; Label_Peptide [label="Label Peptide with\nthis compound"]; Purify_Peptide [label="Purify Dansyl-Peptide\n(e.g., HPLC)"]; Prepare_Protein [label="Prepare Target Protein\nSolution"]; Titration [label="Titrate Protein into\nDansyl-Peptide Solution"]; Measure_FP [label="Measure Fluorescence Polarization\nin a Plate Reader"]; Data_Analysis [label="Analyze Data:\nPlot FP vs. [Protein]"]; Determine_Kd [label="Determine Dissociation Constant (Kd)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Peptide; Prepare_Peptide -> Label_Peptide; Label_Peptide -> Purify_Peptide; Start -> Prepare_Protein; Purify_Peptide -> Titration; Prepare_Protein -> Titration; Titration -> Measure_FP; Measure_FP -> Data_Analysis; Data_Analysis -> Determine_Kd; } .end_dot
Figure 2: Workflow for a fluorescence polarization binding assay.
Conclusion
The succinimidyl ester in this compound provides a robust and efficient means of covalently labeling biomolecules with the environmentally sensitive dansyl fluorophore. A thorough understanding of the underlying chemistry, including the pH dependence of the reaction and the competing hydrolysis, is crucial for successful bioconjugation. The protocols and workflow presented in this guide offer a framework for the application of this compound in various research and drug discovery settings, enabling the study of molecular interactions and cellular processes with high sensitivity.
Dansyl-X, SE: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Dansyl-X, Succinimidyl Ester (SE). Dansyl-X, SE is a widely used amine-reactive fluorescent probe valued for its environmentally sensitive fluorescence, making it a powerful tool in biophysical studies, particularly for labeling proteins, peptides, and other biomolecules.[1] This guide offers quantitative data where available, detailed experimental protocols, and visual workflows to assist researchers in the effective use of this reagent.
Core Properties of this compound
This compound is recognized for its superior performance compared to its predecessor, Dansyl chloride, boasting higher labeling efficiency and enhanced stability.[1] It covalently attaches to primary and secondary amines on target molecules, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues, forming a stable sulfonamide bond.[2] The fluorescence of the resulting conjugate is highly dependent on the polarity of its local environment, a characteristic that is invaluable for studying conformational changes and binding events.
Solubility of this compound and Related Compounds
Precise quantitative solubility data for this compound in a broad range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on related compounds like Dansyl chloride and other N-hydroxysuccinimide (NHS) esters, a reliable profile of its solubility characteristics can be established.
This compound is a hydrophobic molecule and, as such, exhibits poor solubility in aqueous solutions.[3] For practical use, it is recommended to first prepare a concentrated stock solution in an anhydrous polar aprotic solvent.
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Recommendations and Remarks |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Highly recommended for preparing concentrated stock solutions. A table for reconstituting specific masses to various concentrations is available.[1] |
| Dimethylformamide (DMF), anhydrous | Also recommended as a suitable solvent for stock solution preparation. |
Table 2: Quantitative Solubility of Dansyl Chloride
As a closely related compound, the solubility of Dansyl chloride can provide an estimate of the expected solubility of this compound.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~10 |
| Dimethylformamide (DMF) | ~3 |
| Ethanol | ~1.6 |
| 1:40 DMSO:PBS (pH 7.2) solution | ~0.02 |
**
Solvent and Buffer Compatibility
The utility of this compound in labeling reactions is critically dependent on its stability in the chosen solvent and buffer system. The succinimidyl ester moiety is susceptible to hydrolysis, a competing reaction that renders the dye incapable of reacting with its target amine.
Buffer Selection
The choice of buffer is crucial for a successful conjugation reaction. The reaction should be performed in an amine-free buffer at a slightly basic pH to ensure that the target amino groups are deprotonated and thus nucleophilic.
Table 3: Recommended Buffers for Labeling Reactions
| Buffer | Recommended pH Range | Notes |
| Phosphate (B84403) Buffer | 7.2 - 8.5 | A commonly used buffer for NHS ester reactions. |
| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | Another suitable choice that naturally maintains a pH in the optimal range for labeling. |
| Borate Buffer | 8.0 - 9.0 | An effective buffer for maintaining a stable basic pH during the reaction. |
| HEPES Buffer | 7.2 - 8.5 | A zwitterionic buffer that can be used as an alternative to phosphate or carbonate buffers. |
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the this compound.
pH and Stability
The stability of the succinimidyl ester of this compound is highly pH-dependent. At higher pH values, the rate of hydrolysis increases significantly. Therefore, a compromise must be made to maintain a pH that is high enough for efficient labeling but low enough to minimize hydrolysis. The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.
Table 4: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
**
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Caption: Workflow for determining the solubility of this compound.
Methodology:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube. Add a small, precise volume of the test solvent (e.g., 100 µL).
-
Dissolution and Equilibration: Vortex or sonicate the mixture to facilitate dissolution. Incubate the sample at a controlled temperature for a sufficient time to allow it to reach equilibrium (e.g., 1-2 hours).
-
Observation: After equilibration, visually inspect the solution for any undissolved solid.
-
Iterative Addition: If the solid has completely dissolved, add another known amount of this compound and repeat the dissolution and equilibration steps. Continue this process until a saturated solution with undissolved solid is obtained.
-
Quantification: Once a saturated solution is achieved, centrifuge the sample to pellet the undissolved solid. Carefully remove the supernatant and measure its concentration. For a chromophoric compound like this compound, this can be done using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and using the Beer-Lambert law (A = εcl), provided the extinction coefficient (ε) is known.
-
Calculation: The solubility is the concentration of the saturated supernatant, expressed in units such as mg/mL or moles/liter (M).
Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for the covalent labeling of a protein with this compound.
Caption: Experimental workflow for protein labeling with this compound.
Methodology:
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Perform the Labeling Reaction: While gently stirring the protein solution, slowly add a 5 to 20-fold molar excess of the this compound stock solution. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
-
Purify the Conjugate: Remove the unreacted this compound and byproducts by a suitable method such as size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Determine the Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the Dansyl dye (approximately 330-340 nm).
Conclusion
This compound is a versatile and sensitive fluorescent probe for labeling biomolecules. While specific quantitative solubility data remains limited, a thorough understanding of its chemical properties and the behavior of related compounds allows for the development of robust experimental protocols. By carefully selecting solvents and buffers, and by controlling the pH and reaction time, researchers can successfully utilize this compound to generate highly fluorescent conjugates for a wide range of applications in biological research and drug development.
References
Storing and Handling Dansyl-X, SE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage, handling, and utilization of Dansyl-X, SE (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, Succinimidyl Ester), a versatile amino-reactive fluorescent labeling reagent. Adherence to these guidelines is crucial for ensuring the reagent's stability, maximizing its efficacy in labeling reactions, and maintaining a safe laboratory environment.
Product Information and Storage
This compound is a popular fluorescent dye used for the covalent labeling of primary and secondary amines in a variety of biomolecules, including proteins, peptides, and amino acid-modified oligonucleotides.[1][2] It is known to have a higher conjugation efficiency and greater stability compared to its predecessor, dansyl chloride.[3][4]
Storage Conditions:
Proper storage is paramount to prevent the degradation of this reactive compound. Key storage recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes hydrolysis and degradation of the succinimidyl ester. |
| Light | Protected from light (e.g., in an amber vial or a dark container) | The dansyl group is photosensitive and can degrade upon prolonged exposure to light. |
| Form | Lyophilized solid | Provides the greatest stability for long-term storage. |
Table 1: Recommended Storage Conditions for this compound.[3]
Upon receipt, the lyophilized product should be stored immediately at -20°C. This compound is typically shipped at ambient temperature, and this short-term exposure does not significantly impact its quality.
Handling and Safety Precautions
This compound is intended for research use only (RUO). As with any chemical reagent, appropriate safety measures should be taken in the laboratory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
General Handling:
-
Avoid breathing dust, fume, gas, mist, vapor, or spray.
-
In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing.
-
Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
At present, detailed toxicological properties of this compound have not been extensively investigated. Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown hazards.
Reconstitution and Solution Stability
Reconstitution:
This compound is typically reconstituted in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the succinimidyl ester. Do not use DMSO to prepare solutions of the related compound, dansyl chloride, as it is unstable in this solvent.
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations.
| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |
| 0.1 mg | 216.7 µL | 43.3 µL | 21.7 µL |
| 0.5 mg | 1.08 mL | 216.7 µL | 108.3 µL |
| 1 mg | 2.17 mL | 433.3 µL | 216.7 µL |
| 5 mg | 10.83 mL | 2.17 mL | 1.08 mL |
| 10 mg | 21.67 mL | 4.33 mL | 2.17 mL |
Table 2: Volume of DMSO for Reconstitution of this compound.
Solution Stability:
Once reconstituted, it is recommended to use the this compound stock solution promptly. For short-term storage, aliquots can be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
The primary route of degradation for this compound in the presence of water is the hydrolysis of the succinimidyl ester, which renders it unreactive towards amines. The rate of hydrolysis is pH-dependent, increasing with higher pH. Studies on the related compound, dansyl chloride, show that its hydrolysis is significantly faster at pH 9.5 compared to neutral or acidic pH. While this compound is more stable, it is still susceptible to hydrolysis.
Experimental Protocol: Labeling of Proteins
This section provides a general protocol for the fluorescent labeling of proteins with this compound. The optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be determined empirically for each specific application.
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate, bicarbonate, or HEPES buffer) at a pH of 8.0-9.5.
-
This compound stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF).
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled (typically 1-10 mg/mL) in the chosen reaction buffer. Ensure the buffer is free of primary and secondary amines (e.g., Tris or glycine) as they will compete with the target protein for the dye.
-
Labeling Reaction:
-
While gently stirring the protein solution at room temperature or 4°C, add a 5- to 20-fold molar excess of the this compound stock solution.
-
The reaction mixture should be protected from light.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Reaction times for primary and secondary amines are generally rapid, often completing within 15 minutes to 2 hours.
-
-
Purification:
-
Remove the unreacted this compound and any hydrolysis byproducts by passing the reaction mixture through a gel filtration column.
-
Alternatively, the labeled protein can be purified by extensive dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 333 nm.
-
Spectral Properties:
| Property | Value |
| Molecular Weight | 461.5 g/mol |
| Absorbance Maximum (λabs) | 333 nm |
| Emission Maximum (λem) | 518 nm |
Table 3: Physical and Spectral Properties of this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for labeling proteins with this compound.
References
- 1. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg, 25 mg | Labscoop [labscoop.com]
- 2. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [bionordika.dk]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [eurogentec.com]
Methodological & Application
Step-by-Step Guide to Dansyl-X, SE Protein Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of proteins with Dansyl-X, Succinimidyl Ester (SE), a fluorescent labeling reagent. These application notes and protocols are designed to assist researchers in the successful preparation and characterization of dansylated proteins for a variety of applications, including fluorescence microscopy, FRET assays, and binding studies.
Introduction to Dansyl-X, SE
This compound is an amine-reactive fluorescent dye that is widely used for labeling proteins and other biomolecules. The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, to form stable amide bonds.[1][2] Compared to its predecessor, dansyl chloride, this compound offers higher labeling efficiency and greater stability of the final conjugate.[3][4]
The dansyl fluorophore is characterized by its environmental sensitivity; its fluorescence emission maximum and quantum yield can change in response to the polarity of its local environment.[3] This property makes dansyl-conjugated proteins valuable tools for studying protein conformation, dynamics, and interactions.
Quantitative Data Summary
Successful and reproducible protein conjugation requires careful control of several key parameters. The following table summarizes the critical quantitative data for this compound protein conjugation.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | pH should be maintained between 8.0 and 9.0 for optimal reaction with primary amines. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. |
| Molar Ratio (Dye:Protein) | 10:1 to 40:1 (starting range) | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature (18-25°C) | |
| Incubation Time | 1 - 2 hours | Longer incubation times (up to 18 hours) may increase the degree of labeling. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 50-100 mM to stop the reaction. |
| Purification Method | Size-Exclusion Chromatography (SEC) | Effectively separates the labeled protein from unreacted dye and byproducts. |
| Excitation Wavelength (λex) | ~333 nm | |
| Emission Wavelength (λem) | ~518 nm |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.
Reagent and Equipment Preparation
-
Protein Solution: Prepare the protein of interest in the recommended reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
This compound Stock Solution: Immediately before initiating the conjugation reaction, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification Column: Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with an appropriate buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer: A UV-Vis spectrophotometer is required for determining the degree of labeling.
Protein Conjugation Workflow
Caption: Step-by-step workflow for protein conjugation with this compound.
Detailed Conjugation Procedure
-
Calculate Reagent Volumes: Based on the desired molar ratio of dye to protein, calculate the volume of the 10 mM this compound stock solution to be added to the protein solution.
-
Reaction Initiation: While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Purification of the Conjugate
-
Column Loading: Load the quenched reaction mixture onto the pre-equilibrated size-exclusion chromatography column.
-
Elution: Elute the protein with the chosen buffer (e.g., PBS). The larger, labeled protein will elute first, while the smaller, unreacted dye and quenching molecules will be retained longer on the column.
-
Fraction Collection: Collect fractions and monitor the elution of the protein-dye conjugate by measuring the absorbance at 280 nm (for protein) and ~333 nm (for the dansyl group). The first colored peak to elute typically contains the labeled protein.
Characterization: Calculating the Degree of Labeling (DOL)
The degree of labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your experiments. The DOL can be determined spectrophotometrically using the following steps:
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~333 nm, Adye).
-
Calculate Protein Concentration: The concentration of the protein in the conjugate solution can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Adye is the absorbance of the conjugate at the λmax of the dye.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). The correction factor for dansyl derivatives is approximately 0.3.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
Calculate Dye Concentration: The concentration of the conjugated dye can be calculated as follows:
Dye Concentration (M) = Adye / εdye
Where:
-
εdye is the molar extinction coefficient of this compound at its λmax.
-
-
Calculate DOL: The DOL is the molar ratio of the dye to the protein.
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is typically between 2 and 10 for antibodies, though this should be determined empirically for each specific protein and application.
Signaling Pathway and Experimental Logic
The conjugation of this compound to a protein is a direct chemical modification and does not inherently involve a biological signaling pathway. The logic of the experimental workflow is to covalently attach the fluorescent reporter (dansyl group) to the protein of interest to enable its detection and characterization.
Caption: Logical relationship of the this compound protein conjugation reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Protein concentration is too low.- pH of the reaction buffer is incorrect.- this compound has hydrolyzed.- Presence of competing amine-containing substances. | - Concentrate the protein.- Ensure the buffer pH is between 8.0 and 9.0.- Use freshly prepared this compound stock solution.- Perform buffer exchange to remove interfering substances. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Molar ratio of dye to protein is too high. | - Reduce the molar excess of this compound in the reaction. |
| Poor Separation During Purification | - Inappropriate size-exclusion chromatography resin. | - Select a resin with a fractionation range suitable for the molecular weight of the protein. |
| No Fluorescence Detected | - Labeled protein is too dilute.- Incorrect excitation or emission wavelengths are being used. | - Concentrate the labeled protein.- Verify the spectrophotometer or fluorometer settings. |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Primary and Secondary Amines Using Dansyl-X, SE Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of compounds containing primary and secondary amine functional groups, such as amino acids, biogenic amines, and polyamines, is critical in various fields of research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, many of these target analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) and its succinimidyl ester derivative, Dansyl-X, SE, are highly effective derivatizing agents.[1][2] They react with primary and secondary amines under alkaline conditions to produce stable, intensely fluorescent sulfonamide adducts.[2][3] These derivatives also exhibit strong UV absorbance, offering flexibility in detection methods.[4] The dansylation process significantly increases the hydrophobicity of the analytes, which improves their retention and separation on reverse-phase HPLC columns. This compound is reported to offer higher labeling efficiency and greater stability compared to Dansyl chloride. This application note provides a detailed protocol for the derivatization of amine-containing compounds with this compound and their subsequent analysis by HPLC.
Reaction Mechanism and Workflow
This compound reacts with the unprotonated primary or secondary amine of an analyte in an alkaline environment (typically pH 9.5-10.0). The succinimidyl ester group is highly reactive towards nucleophilic attack by the amino group, resulting in the formation of a stable N-dansyl-sulfonamide derivative. The alkaline buffer neutralizes the acid produced during the reaction, driving it to completion. The general experimental workflow consists of sample preparation, the derivatization reaction, quenching of the excess reagent, and subsequent analysis by HPLC.
Caption: Experimental workflow for HPLC analysis with this compound derivatization.
Experimental Protocols
This protocol provides a general procedure that may require optimization based on the specific sample matrix and analytical instrumentation.
Reagents and Materials
-
This compound Solution: Prepare a 20 mg/mL solution of this compound in acetone (B3395972) or acetonitrile (B52724) (ACN). This solution should be prepared fresh and protected from light.
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8). Alternatively, a saturated sodium carbonate solution can be used.
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide in water or a 100 mg/mL L-alanine solution in water.
-
Amino Acid Standards: A standard mixture of the amino acids of interest.
-
HPLC Grade Solvents: Acetonitrile (ACN) and water.
-
Mobile Phase Additives: Formic acid, acetic acid, or ammonium acetate (B1210297) as required for optimal separation.
-
HPLC System: Equipped with a C18 reversed-phase column, a fluorescence detector and/or a UV detector.
Sample Preparation
-
For protein or peptide samples: Perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to liberate free amino acids.
-
For biological fluids or extracts: Dilute the sample with a suitable solvent (e.g., 5% perchloric acid or a mixture of ACN and methanol) to an appropriate concentration.
-
Centrifuge the prepared samples to remove any particulate matter.
Derivatization Protocol
-
In a microcentrifuge tube, combine 100 µL of the prepared sample or standard with 100 µL of the derivatization buffer.
-
Add 100 µL of the this compound solution to the tube.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 60 minutes. The incubation should be carried out in the dark to prevent photodegradation of the dansyl group.
-
After incubation, cool the mixture to room temperature.
Quenching Protocol
-
To consume the excess this compound, add 50 µL of the quenching solution (e.g., L-alanine solution).
-
Incubate for an additional 30 minutes at the same temperature.
-
Evaporate the organic solvent (e.g., acetone) using a centrifugal evaporator.
-
The sample is now ready for HPLC analysis. It may be necessary to filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis
The separation of dansylated compounds is typically achieved using a C18 reversed-phase column with a gradient elution.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 5 µm particle size, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 25 mM Sodium Acetate (pH 5.94) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B is typically used. The exact gradient profile will need to be optimized for the specific analytes of interest. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Detection | Fluorescence: Excitation at ~335 nm, Emission at ~520 nm UV: ~254 nm or ~325 nm |
Quantitative Data Summary
The following tables provide an example of retention times and detection limits for a selection of dansylated amino acids. These values are indicative and may vary depending on the specific HPLC system, column, and mobile phase conditions used.
Table 1: Example Retention Times for Dansylated Amino Acids
| Dansylated Amino Acid | Retention Time (min) |
| Dansyl-Aspartic Acid | 8.5 |
| Dansyl-Glutamic Acid | 9.2 |
| Dansyl-Serine | 10.1 |
| Dansyl-Glycine | 12.4 |
| Dansyl-Alanine | 15.8 |
| Dansyl-Valine | 21.3 |
| Dansyl-Leucine | 25.6 |
| Dansyl-Phenylalanine | 28.9 |
Data is illustrative and based on typical reversed-phase gradient separations.
Table 2: Typical Detection Limits
| Detection Method | Typical Limit of Detection (LOD) |
| Fluorescence | fmol to low pmol range |
| UV | low to mid pmol range |
Troubleshooting
-
Poor Peak Shape: Ensure complete dissolution of the derivatized sample. Matrix effects from complex samples can also affect peak shape; consider solid-phase extraction (SPE) for sample cleanup.
-
Low Signal Intensity: Optimize derivatization conditions (pH, temperature, time). Ensure the freshness of the this compound solution. Protect samples from light.
-
Baseline Noise: Use high-purity solvents and reagents. Ensure proper mixing of mobile phases.
Conclusion
Derivatization with this compound followed by HPLC analysis is a robust, sensitive, and reliable method for the quantification of primary and secondary amine-containing compounds. The stability of the derivatives and the high sensitivity of fluorescence detection make this technique particularly well-suited for the analysis of low-abundance analytes in complex biological matrices. Careful optimization of the derivatization and chromatographic conditions is key to achieving accurate and reproducible results.
References
Application Notes and Protocols: Dansyl-X, SE for Fluorescent Labeling of Nucleotides and DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-X, succinimidyl ester (SE) is a versatile and efficient amine-reactive fluorescent probe for the covalent labeling of biomolecules. Its utility extends to the labeling of nucleotides and DNA, enabling a wide range of applications in molecular biology, diagnostics, and drug discovery. The dansyl fluorophore exhibits a strong sensitivity to its local environment, making it a powerful tool for studying molecular interactions and conformational changes. This document provides detailed application notes and experimental protocols for the fluorescent labeling of nucleotides and DNA using Dansyl-X, SE.
This compound offers significant advantages over its predecessor, dansyl chloride, including higher labeling efficiency and greater stability of the resulting conjugates.[1][2][3][4] The succinimidyl ester group readily reacts with primary aliphatic amines to form stable amide bonds. This reactivity is harnessed to label nucleotides and DNA that have been modified to contain an amino group.
Properties of this compound
The spectral properties of this compound are a key feature of its utility. The fluorophore is characterized by a large Stokes shift and its fluorescence quantum yield is highly dependent on the polarity of its environment.[1] In a nonpolar, hydrophobic environment, the fluorescence intensity increases, while in a polar, aqueous environment, the fluorescence is significantly quenched. This solvatochromic behavior makes this compound an excellent probe for studying binding events and changes in molecular conformation.
| Property | Value | Reference |
| Molecular Weight | 461.53 g/mol | |
| Excitation Wavelength (λex) | ~333 - 340 nm | |
| Emission Wavelength (λem) | ~518 - 526 nm | |
| Extinction Coefficient (at ~338.5 nm) | ~4,300 cm⁻¹M⁻¹ | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary aliphatic amines |
Applications
This compound-labeled nucleotides and DNA can be employed in a variety of applications, including:
-
Fluorescence Resonance Energy Transfer (FRET): Dansyl can serve as an effective FRET donor when paired with a suitable acceptor. The Förster distance (R₀) for the Dansyl-tryptophan pair is approximately 21 Å, making it suitable for studying protein-DNA interactions.
-
Enzyme Assays: Labeled nucleotides can be used as substrates for DNA and RNA polymerases to monitor nucleic acid synthesis in real-time.
-
DNA Sequencing: Fluorescently labeled nucleotides are fundamental to modern DNA sequencing technologies.
-
Hybridization Probes: Dansyl-labeled oligonucleotides can be used as probes in various hybridization-based assays, such as fluorescence in situ hybridization (FISH) and microarrays.
-
Structural Analysis of DNA: The environmentally sensitive fluorescence of the dansyl group can be used to probe the local structure and conformational changes in DNA.
Experimental Protocols
Protocol 1: Synthesis of Amino-Modified Nucleotides
To label nucleotides with this compound, they must first be modified to contain a primary amine. This can be achieved by introducing an amino-linker at the 5' phosphate (B84403) or at a base.
Workflow for Synthesis of 5'-Amino-Modified dNTPs:
Caption: Synthesis of 5'-amino-modified dNTPs.
Materials:
-
Deoxynucleoside triphosphate (dNTP)
-
Ethylenediamine (EDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
HPLC system for purification
Procedure:
-
Dissolve the dNTP in the reaction buffer.
-
Add a molar excess of ethylenediamine and EDC.
-
Incubate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Purify the 5'-amino-dNTP using reverse-phase HPLC.
-
Lyophilize the purified product and store at -20°C.
Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the labeling of a pre-synthesized oligonucleotide containing a primary amine modification.
Workflow for Labeling Amino-Modified Oligonucleotides:
Caption: Labeling of amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide (e.g., with a 5'- or 3'-amino linker)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
HPLC system or gel filtration column for purification
Procedure:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.
-
Add a 10-20 fold molar excess of the this compound solution to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle mixing.
-
Purify the Dansyl-labeled oligonucleotide from the unreacted dye and byproducts using reverse-phase HPLC or a gel filtration column (e.g., Sephadex G-25).
-
Verify the labeling by UV-Vis spectroscopy, looking for the absorbance peak of the dansyl group around 340 nm.
-
Determine the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and ~340 nm (for the dansyl group).
Protocol 3: FRET-Based Assay for DNA-Protein Interaction
This protocol outlines a general procedure for using a Dansyl-labeled oligonucleotide as a FRET donor to study its interaction with a protein containing a tryptophan residue (intrinsic FRET acceptor).
Workflow for FRET-Based DNA-Protein Interaction Assay:
Caption: FRET-based DNA-protein interaction assay.
Materials:
-
Dansyl-labeled oligonucleotide (purified)
-
Tryptophan-containing protein of interest
-
Binding buffer specific for the DNA-protein interaction
-
Fluorometer capable of measuring fluorescence emission spectra
Procedure:
-
Prepare a solution of the Dansyl-labeled oligonucleotide in the binding buffer.
-
Measure the fluorescence emission spectrum of the labeled oligonucleotide alone by exciting at ~340 nm and recording the emission from 400 nm to 600 nm.
-
Titrate the protein of interest into the oligonucleotide solution in increasing concentrations.
-
After each addition of protein, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Observe the quenching of the dansyl fluorescence at ~520 nm as a function of protein concentration.
-
The decrease in donor fluorescence intensity indicates FRET and, therefore, the binding of the protein to the DNA.
-
The binding affinity (Kd) can be calculated by fitting the fluorescence quenching data to a binding isotherm.
Quantitative Data
The following tables summarize key quantitative data for this compound and its conjugates.
Table 1: Spectral Properties of Dansyl Conjugates
| Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Environment | Reference |
| Dansyl-glycine | ~338 | ~565 | 0.07 | Water | |
| Dansyl-glycine | ~330 | ~500 | 0.66 | Dioxane | |
| Dansyl-amide | ~340 | ~535 | 0.22 | Acetonitrile/PBS | |
| Dansyl-labeled Oligonucleotide | ~335 | ~530 | Varies | Aqueous Buffer |
Table 2: Förster Distances (R₀) for Dansyl FRET Pairs
| Donor | Acceptor | R₀ (Å) | Reference |
| Dansyl | Tryptophan | 21 | |
| Dansyl | Dabsyl | - | |
| Dansyl | Fluorescein | - | - |
| Dansyl | Rhodamine | - | |
| Dansyl | Cy3 | - | - |
| Dansyl | Cy5 | - | - |
Conclusion
This compound is a powerful tool for the fluorescent labeling of nucleotides and DNA. Its environmentally sensitive fluorescence and utility as a FRET donor make it suitable for a wide range of applications in molecular biology and beyond. The protocols provided here offer a starting point for researchers to utilize this versatile fluorophore in their own experimental systems. Careful optimization of labeling and purification procedures will ensure the generation of high-quality fluorescently labeled nucleic acids for robust and reliable downstream applications.
References
- 1. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [anaspec.com]
- 4. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg, 25 mg | Labscoop [labscoop.com]
Application Notes and Protocols for Quantifying the Labeling Efficiency of Dansyl-X, SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-X, SE (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoic Acid, Succinimidyl Ester) is a highly efficient amine-reactive fluorescent labeling reagent. It is frequently employed in protein and peptide chemistry to introduce a fluorescent tag for detection and analysis. This compound offers superior labeling efficiency and stability compared to its predecessor, Dansyl chloride.[1][2] The succinimidyl ester (SE) moiety readily reacts with primary and secondary amino groups, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, to form stable sulfonamide bonds.[3][4]
The fluorescence of the dansyl group is highly sensitive to the local environment, making it a valuable tool for studying protein conformation, dynamics, and interactions.[1] Accurate quantification of the labeling efficiency, or the degree of labeling (DOL), is crucial for ensuring experimental reproducibility and for the correct interpretation of downstream applications, including fluorescence resonance energy transfer (FRET) studies, immunoassays, and receptor-ligand binding assays.
These application notes provide detailed protocols for labeling proteins with this compound and for quantifying the labeling efficiency using two common methods: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Principle of Dansylation
This compound itself is non-fluorescent but becomes highly fluorescent upon covalent conjugation to a primary or secondary amine. The reaction is optimally carried out under alkaline conditions (pH 8.5-9.5), where the target amino groups are deprotonated and thus more nucleophilic. The resulting dansyl-protein conjugate exhibits a characteristic blue to blue-green fluorescence.
Factors Influencing Labeling Efficiency
Several factors can influence the efficiency of the labeling reaction:
-
pH: The rate of reaction with amines increases with pH. However, at very high pH, the rate of hydrolysis of the succinimidyl ester also increases, which can reduce the labeling efficiency. A pH range of 8.5 to 9.5 is generally considered optimal.
-
Concentration of Reactants: The molar ratio of this compound to the protein is a critical parameter. A higher molar excess of the dye will generally lead to a higher degree of labeling.
-
Reaction Time and Temperature: The labeling reaction is typically carried out for 1-2 hours at room temperature or 4°C. Longer incubation times can lead to increased labeling but also a higher risk of protein degradation and dye hydrolysis.
-
Buffer Composition: The labeling buffer should be free of primary and secondary amines (e.g., Tris) that would compete with the target protein for reaction with the dye. Buffers such as phosphate (B84403) or borate (B1201080) are suitable.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and for the quantification of labeled proteins.
Table 1: Spectroscopic Properties of this compound Conjugates
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~333 nm | |
| Maximum Emission Wavelength (λem) | ~518 nm | |
| Molar Extinction Coefficient (ε) at λex | Not explicitly found for this compound, but for dansyl glycine (B1666218) at 325 nm is 3,900 M⁻¹cm⁻¹ |
Table 2: Molar Extinction Coefficients for Protein Quantification
| Amino Acid | Molar Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) | Reference |
| Tryptophan | 5,600 | |
| Tyrosine | 1,200 |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5 or 100 mM sodium phosphate, pH 7.5-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Labeling buffer (e.g., 50 mM sodium borate, pH 8.5)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, dialyze the labeled protein against the storage buffer extensively.
-
Protocol 2: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry
This method determines the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance of the dansyl group (~333 nm).
Materials:
-
Purified this compound labeled protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dansyl dye (~333 nm, A_dye).
-
Calculate Protein Concentration:
-
The absorbance of the dye at 280 nm must be corrected for. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For dansyl derivatives, this is approximately 0.2.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm. The ε_protein can be calculated based on its amino acid sequence (ε_protein = (Number of Trp × 5600) + (Number of Tyr × 1200)).
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_dye / ε_dye where ε_dye is the molar extinction coefficient of this compound at its λ_max.
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Quantification of Labeling Efficiency by HPLC
This method involves the acid hydrolysis of the labeled protein into its constituent amino acids, followed by the separation and quantification of the dansylated amino acids by reverse-phase HPLC.
Materials:
-
Purified this compound labeled protein
-
6 M HCl
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
HPLC system with a fluorescence detector and a C18 column
-
Mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate)
-
Dansylated amino acid standards
Procedure:
-
Acid Hydrolysis:
-
Place a known amount of the lyophilized labeled protein into a vacuum hydrolysis tube.
-
Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
-
HPLC Analysis:
-
Reconstitute the hydrolyzed sample in a suitable solvent.
-
Inject the sample and the dansylated amino acid standards into the HPLC system.
-
Separate the dansylated amino acids using a gradient of acetonitrile in an aqueous buffer.
-
Detect the fluorescent dansylated amino acids using a fluorescence detector (λ_ex ~335 nm, λ_em ~522 nm).
-
-
Quantification:
-
Identify the dansylated amino acids in the sample by comparing their retention times to those of the standards.
-
Quantify the amount of each dansylated amino acid by integrating the peak areas and comparing them to the standard curves.
-
The labeling efficiency can be determined by the ratio of the amount of labeled N-terminal amino acid and lysine to the total amount of the protein.
-
Visualizations
Caption: Reaction of this compound with a protein's primary amine.
Caption: Workflow for this compound labeling and quantification.
Caption: Key factors influencing the efficiency of this compound labeling.
References
Dansyl-X, SE: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-X, succinimidyl ester (SE) is a valuable amine-reactive fluorescent probe for a wide range of applications in fluorescence microscopy and drug development. As a member of the dansyl family of fluorophores, it exhibits environmentally sensitive fluorescence, meaning its emission properties are influenced by the polarity of its local environment. This characteristic, combined with its reactivity towards primary amines, makes it a powerful tool for labeling proteins, peptides, and other biomolecules. Dansyl-X, SE offers higher labeling efficiency and stability compared to its predecessor, dansyl chloride.[1] Its utility extends to biophysical studies, the preparation of fluorescent drug analogs, and high-throughput screening assays.[1][2]
Data Presentation
The photophysical properties of this compound are crucial for designing and interpreting fluorescence microscopy experiments. While the quantum yield of dansyl compounds is highly dependent on the solvent environment, the following table summarizes key quantitative data.
| Property | Value | Source |
| Excitation Maximum (λex) | ~333 nm | [2] |
| Emission Maximum (λem) | ~518 nm | [2] |
| Molecular Weight | 461.53 g/mol | |
| Molecular Formula | C₂₂H₂₇N₃O₆S | |
| Molar Extinction Coefficient (ε) | ~4,300 cm⁻¹M⁻¹ (for Dansyl glycine (B1666218) at 338.5 nm) | |
| Fluorescence Quantum Yield (Φ) | Highly solvent dependent (e.g., Dansyl glycine: 0.07 in water to 0.66 in dioxane) | |
| Fluorescence Lifetime (τ) | 10-20 nanoseconds (for dansyl protein conjugates) |
Applications in Fluorescence Microscopy and Drug Development
Protein and Peptide Labeling
This compound is an excellent choice for covalently labeling proteins and peptides. The succinimidyl ester group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. The resulting dansylated biomolecules can be visualized by fluorescence microscopy to study their localization, trafficking, and interactions within cells and tissues.
Probing Hydrophobic Environments
The environmentally sensitive fluorescence of the dansyl group is a key feature. In nonpolar, hydrophobic environments, such as the interior of proteins or within cellular membranes, the quantum yield of dansyl-labeled molecules increases, leading to brighter fluorescence. This property can be exploited to study protein conformational changes, ligand binding events, and the association of labeled molecules with lipid bilayers.
High-Throughput Screening (HTS) for Drug Discovery
The principles of fluorescence polarization (FP) can be applied using this compound in high-throughput screening assays to identify potential drug candidates that bind to a target protein. In a typical FP assay, a small, fluorescently labeled ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation is slowed, leading to an increase in fluorescence polarization. Test compounds that compete with the tracer for binding to the target protein will cause a decrease in fluorescence polarization, allowing for the identification of potential inhibitors.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: a. Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS or another suitable buffer. b. Collect the fractions containing the yellow-colored, labeled protein.
-
Determination of Degree of Labeling (Optional): a. Measure the absorbance of the conjugate at 280 nm (for protein) and ~333 nm (for this compound). b. Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein.
Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy (Adapted General Protocol)
This protocol provides a general guideline for staining fixed cells with a this compound-conjugated molecule (e.g., a labeled antibody or peptide).
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 1-5% Bovine Serum Albumin (BSA) in PBS
-
This compound labeled probe
-
Mounting medium
Procedure:
-
Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 10-15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization (for intracellular targets): a. Incubate cells with permeabilization solution for 10 minutes at room temperature. b. Wash three times with PBS.
-
Blocking: a. Incubate cells with blocking solution for 30-60 minutes at room temperature to reduce non-specific binding.
-
Staining: a. Dilute the this compound labeled probe to the desired concentration in blocking solution. b. Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light. c. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for the dansyl fluorophore (Excitation ~333 nm, Emission ~518 nm).
Protocol 3: Live Cell Imaging (Adapted General Protocol)
This protocol is for labeling the surface of live cells with a this compound-conjugated ligand that binds to a cell-surface receptor.
Materials:
-
Cells cultured in appropriate imaging dishes
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
This compound labeled ligand
Procedure:
-
Cell Preparation: Grow cells to the desired confluency in imaging dishes.
-
Staining: a. Replace the culture medium with pre-warmed live-cell imaging medium. b. Add the this compound labeled ligand to the medium at the desired final concentration. c. Incubate the cells at 37°C in a CO₂ incubator for an appropriate time (typically 15-60 minutes), protected from light.
-
Washing: a. Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: a. Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
Visualizations
References
Measuring Protein Concentration of Dansyl-X, SE Labeled Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of protein concentration is a critical step in various biochemical and drug development workflows. The labeling of proteins with fluorescent dyes, such as Dansyl-X, SE (SucciniMidyl Ester), facilitates their detection and quantification in various applications, including fluorescence microscopy, FRET studies, and binding assays. However, the presence of the covalently attached dye can interfere with common protein concentration measurement methods. This document provides detailed application notes and protocols for accurately determining the protein concentration of samples labeled with this compound, a widely used amino-reactive fluorescent dye.
This compound reacts with primary amino groups of proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, to form stable, fluorescent sulfonamide bonds.[1] The intrinsic fluorescence and absorbance of the dansyl group necessitate careful selection and optimization of the protein quantification method to avoid inaccurate results. This guide outlines three common methods—a modified absorbance at 280 nm (A280) assay, the Bicinchoninic Acid (BCA) assay, and the Bradford assay—and discusses their suitability and potential limitations for dansylated protein samples.
Recommended Methods and Comparison
The choice of protein concentration assay for this compound labeled samples depends on the required accuracy, sample purity, and available equipment. A summary of the recommended methods and their key characteristics is presented below.
| Method | Principle | Advantages | Disadvantages | Recommendation |
| Modified A280 | Measures the intrinsic absorbance of aromatic amino acids (Trp, Tyr) at 280 nm, with a correction for the dye's absorbance. | Simple, rapid, and non-destructive to the sample.[2] | Requires a spectrophotometer capable of UV measurements. The protein must contain aromatic amino acids. Accurate extinction coefficients for both the protein and the dye are necessary.[3] | Recommended as the primary method for purified Dansyl-X labeled proteins with known extinction coefficients. |
| BCA Assay | Based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by colorimetric detection of Cu¹⁺ with bicinchoninic acid.[4] | High sensitivity and less protein-to-protein variation compared to the Bradford assay. Compatible with many detergents.[5] | Susceptible to interference from reducing agents. The potential for interference from the dansyl group needs to be assessed. | Recommended as a secondary method. Requires validation with a Dansyl-X labeled protein standard to check for interference. |
| Bradford Assay | Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum. | Fast, simple, and compatible with most salts, solvents, and reducing agents. | Significant protein-to-protein variation. Incompatible with high concentrations of detergents. The large dye-protein complex can precipitate over time. | Use with caution. Requires careful validation with a specific Dansyl-X labeled protein standard due to potential variability in dye binding. |
Experimental Protocols
Modified A280 Absorbance Method
This method is the most direct way to determine the concentration of a purified Dansyl-X labeled protein, provided the molar extinction coefficients of both the protein and the Dansyl-X dye are known. The principle lies in measuring the total absorbance at 280 nm and subtracting the contribution from the dye.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a micro-volume spectrophotometer
-
Buffer used for protein sample
Procedure:
-
Determine Necessary Constants:
-
Molar extinction coefficient of the unlabeled protein at 280 nm (ε_prot). This can be calculated from the amino acid sequence or found in literature.
-
Molar extinction coefficient of this compound at its absorbance maximum (~333 nm) is approximately 3,300 M⁻¹cm⁻¹.
-
Correction Factor (CF) for Dansyl-X at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum wavelength (A_max). For Dansyl-X, a correction factor of 0.387 at 280 nm has been reported.
-
-
Spectrophotometer Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 280 nm and the absorbance maximum of Dansyl-X (~333 nm).
-
Blank the instrument using the same buffer in which the labeled protein is dissolved.
-
Measure the absorbance of the Dansyl-X labeled protein sample at 280 nm (A_280) and ~333 nm (A_dye).
-
-
Calculation of Protein Concentration:
-
First, calculate the concentration of the Dansyl-X dye (C_dye) in the sample: C_dye (M) = A_dye / ε_dye where ε_dye is the molar extinction coefficient of Dansyl-X at its A_max.
-
Next, calculate the corrected absorbance of the protein at 280 nm (A_prot_corr): A_prot_corr = A_280 - (A_dye × CF)
-
Finally, calculate the concentration of the protein (C_prot): C_prot (M) = A_prot_corr / ε_prot
-
To express the concentration in mg/mL: C_prot (mg/mL) = C_prot (M) × Molecular Weight of Protein ( g/mol )
-
Workflow for Modified A280 Measurement
References
- 1. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peakproteins.com [peakproteins.com]
- 3. mt.com [mt.com]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. benallenlab.org [benallenlab.org]
Troubleshooting & Optimization
Optimizing Dansyl-X, SE Labeling Reactions: A Technical Support Guide
Welcome to the technical support center for Dansyl-X, SE labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you overcome common challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound labeling reactions and provide targeted solutions.
Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a frequent challenge with several potential root causes. Below is a breakdown of the most common culprits and how to address them.
-
Reaction Conditions: The efficiency of the N-hydroxysuccinimide (NHS) ester reaction is highly dependent on the experimental conditions.
-
pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and therefore unavailable for reaction.[2][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[2]
-
Temperature and Incubation Time: Reactions are generally carried out for 0.5 to 4 hours at room temperature or at 4°C. Lower temperatures can help to minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve sufficient labeling.
-
Concentration: The concentrations of both the protein and the this compound can impact labeling efficiency. Low protein concentrations can result in less efficient crosslinking due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL.
-
-
Buffer Choice: The selection of an appropriate buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the NHS ester, leading to a significant reduction in labeling efficiency.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate (B1201080) buffers are all compatible choices. A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate (B84403) buffer are good starting points.
-
-
Reagent Quality and Handling: The stability of this compound is crucial for successful labeling.
-
Hydrolysis: this compound, like other NHS esters, is susceptible to hydrolysis. It is important to protect the reagent from moisture. Always use high-quality, anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the stock solution and prepare it immediately before use.
-
Storage: Solid this compound should be stored at -20°C, protected from light.
-
-
Protein Properties: The characteristics of the target protein can also influence labeling efficiency.
-
Accessibility of Primary Amines: For the reaction to occur, the primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the protein's surface must be accessible to the this compound. Steric hindrance can impede efficient labeling.
-
Q2: What is the optimal molar ratio of this compound to my protein?
The optimal molar ratio can vary depending on the protein and the desired degree of labeling. A molar excess of the NHS ester is generally used. For mono-labeling of many common proteins and peptides, an 8-fold molar excess of the NHS ester is a good starting point. However, this may need to be optimized for your specific application. In some cases, a lesser or greater excess may increase the yield of the desired modified biomolecule.
Q3: How can I remove unreacted this compound after the labeling reaction?
Unreacted this compound can be removed using techniques such as desalting columns, gel filtration, or dialysis. It is also possible to quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data for optimizing your this compound labeling reactions.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. Higher pH increases the rate of hydrolysis. |
| Temperature | Room Temperature (RT) or 4°C | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 0.5 - 4 hours at RT, or overnight at 4°C | Optimization may be required based on the specific protein and desired labeling. |
| Protein Concentration | 1 - 10 mg/mL | A concentration of at least 2 mg/mL is recommended to improve efficiency. |
| Molar Excess of this compound | 8-fold for mono-labeling | This is an empirical value and may need to be optimized. |
Table 1: Recommended Reaction Conditions
| Buffer | Compatibility | Rationale |
| Phosphate-buffered saline (PBS) | Compatible | Amine-free and maintains a stable pH. |
| Carbonate-bicarbonate buffers | Compatible | Effective in maintaining the optimal alkaline pH. |
| HEPES buffers | Compatible | A good buffering agent in the optimal pH range. |
| Borate buffers | Compatible | Another suitable option for maintaining the required pH. |
| Tris or Glycine buffers | Incompatible | Contain primary amines that compete with the target molecule for labeling. |
Table 2: Buffer Compatibility
Experimental Protocols
Below is a detailed methodology for a general protein labeling experiment using this compound.
General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as PBS or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Calculate Molar Excess: Determine the amount of this compound needed to achieve the desired molar excess. For mono-labeling, an 8-fold molar excess is a good starting point.
-
Reaction Incubation: Add the this compound solution to the protein solution while gently vortexing. Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the labeling reaction, you can add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM.
-
Purification: Remove unreacted this compound and byproducts by using a desalting column, gel filtration, or dialysis.
Visual Guides
The following diagrams illustrate the key processes in this compound labeling.
Caption: Experimental workflow for this compound protein labeling.
Caption: Chemical reaction of this compound with a primary amine.
References
Preventing non-specific binding of Dansyl-X, SE conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of Dansyl-X, SE conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what causes its non-specific binding?
Dansyl-X, Succinimidyl Ester (SE) is an amine-reactive fluorescent probe used to label proteins, peptides, and other biomolecules.[1][2][3][4] The succinimidyl ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[5] Non-specific binding occurs when the this compound conjugate binds to unintended targets in an assay, leading to high background signals and unreliable results.
The primary causes of non-specific binding include:
-
Hydrophobic Interactions: The dansyl group is hydrophobic and can interact with hydrophobic regions of proteins or cell membranes.
-
Ionic and Electrostatic Interactions: Charged groups on the fluorescent dye or the target biomolecule can lead to unwanted electrostatic binding.
-
Excess Conjugate: Using too high a concentration of the labeled molecule increases the likelihood of binding to low-affinity sites.
-
Inadequate Blocking: Failure to block non-specific binding sites on the sample (e.g., a membrane or tissue section) is a common cause of high background.
-
Suboptimal Reaction Conditions: Issues during the labeling process, such as excess unreacted dye, can contribute to background fluorescence.
Q2: How can I optimize the labeling reaction to minimize potential non-specific binding?
Optimizing the initial labeling reaction is a critical first step. An inefficient reaction can leave excess, unreacted dye, while excessive labeling can alter the protein's properties, potentially increasing its non-specific interactions.
-
Control the pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5. Below this range, the amine is protonated and less reactive; above it, hydrolysis of the NHS ester increases significantly, competing with the labeling reaction.
-
Use Amine-Free Buffers: Ensure the reaction buffer is free of primary amines, such as Tris or glycine, which will compete with your target molecule for the this compound. Suitable buffers include phosphate, bicarbonate, or borate (B1201080) buffers.
-
Optimize Molar Ratio: Empirically determine the optimal molar ratio of this compound to your protein. A common starting point is a 5- to 20-fold molar excess of the dye. Over-labeling can increase hydrophobicity and lead to aggregation or non-specific binding.
-
Purify the Conjugate: After the reaction, it is crucial to remove all unreacted dye and reaction byproducts. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for purifying the labeled protein.
Q3: What are the most effective blocking strategies for assays using this compound conjugates?
Blocking prevents the conjugate from binding to non-specific sites on your sample or substrate (e.g., cell culture plates, tissue sections). The choice of blocking agent is critical.
-
Protein-Based Blockers: Commonly used agents like Bovine Serum Albumin (BSA) or non-fat dry milk work by physically coating non-specific sites. A typical concentration is 1-5% BSA or 5% non-fat milk.
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in your assay) can help block non-specific binding to Fc receptors.
-
Commercial Blockers: Several commercial blocking buffers are available, some of which are protein-free or contain components specifically designed to reduce interactions from charged or hydrophobic dyes.
-
Increase Ionic Strength: In some cases, increasing the salt concentration (e.g., NaCl) in buffers can help disrupt weak, non-specific ionic interactions.
Troubleshooting Guide: High Background Signal
High background fluorescence is the most common manifestation of non-specific binding. This guide provides a systematic approach to diagnosing and solving the issue.
References
- 1. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg, 25 mg | Labscoop [labscoop.com]
- 2. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [eurogentec.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [anaspec.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Dansyl-Labeled Amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of Dansyl-labeled amino acids.
Frequently Asked Questions (FAQs)
Q1: What are Dansyl-labeled amino acids and why are they used in HPLC?
A1: Dansyl-labeled amino acids are derivatives formed by the reaction of Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with the primary or secondary amino groups of amino acids.[1][2] This derivatization is a pre-column technique used in HPLC to enhance the detection of amino acids, which often lack strong UV absorbance or fluorescence in their native state.[3] The resulting Dansyl-amino acid adducts are intensely fluorescent and possess strong UV absorption, allowing for highly sensitive detection.[1][]
Q2: What are the typical detection wavelengths for Dansyl-labeled amino acids?
A2: Dansyl-labeled amino acids can be detected using either a UV or fluorescence detector.
-
UV Detection: Absorption maxima are typically observed around 214 nm, 246 nm, and 325 nm. The strongest absorption occurs at 214 nm.
-
Fluorescence Detection: Typical excitation wavelengths are around 324-340 nm, with emission wavelengths around 510-559 nm.
Q3: What type of HPLC column is best suited for separating Dansyl-labeled amino acids?
A3: Reversed-phase columns, such as C8 or C18, are most commonly used for the separation of Dansyl-labeled amino acids. The choice between C8 and C18 will depend on the specific amino acids being analyzed and the desired retention characteristics.
Q4: What are the key parameters to optimize in the Dansylation reaction?
A4: The key parameters for a successful Dansylation reaction include:
-
pH: The reaction should be carried out in an alkaline medium, typically at a pH of 9.5-10, to ensure the amino groups are in their unprotonated, reactive form.
-
Temperature and Time: The reaction is often performed at elevated temperatures, with common conditions being 38°C for 90-120 minutes or 60°C for 60 minutes.
-
Reagent Concentration: A significant molar excess of Dansyl chloride is necessary to drive the reaction to completion.
-
Light Sensitivity: The reaction should be carried out in the dark as Dansyl chloride is light-sensitive.
Q5: Why is quenching the Dansylation reaction important?
A5: Quenching is a critical step to stop the derivatization reaction and consume any excess Dansyl chloride. If not quenched, the excess reagent can lead to the degradation of the newly formed Dansyl-amino acids and the formation of byproducts like dansylamide (B1669799) (Dns-NH2), which can interfere with the chromatographic analysis.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing Peaks
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. The optimal pH can influence the ionization state of the Dansyl-amino acids and improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or if necessary, replace the column. |
| Secondary Interactions with the Stationary Phase | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to minimize secondary interactions. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump to deliver a consistent flow. |
| Temperature Variations | Use a column oven to maintain a constant and stable temperature. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. |
| Changes in Mobile Phase pH | Prepare fresh mobile phase and verify the pH before use. |
Issue 3: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize the Dansylation reaction conditions (pH, temperature, time, and reagent concentration). |
| Degradation of Dansyl-Amino Acids | Ensure the reaction is properly quenched. Protect the derivatives from light and analyze them as soon as possible after preparation. |
| Incorrect Detection Wavelengths | Verify and optimize the excitation and emission wavelengths for fluorescence detection or the absorbance wavelength for UV detection. |
| Quenching of Fluorescence | Be aware that some components in the sample matrix or mobile phase can quench the fluorescence of the Dansyl derivatives. |
Issue 4: Extraneous or Ghost Peaks
| Potential Cause | Recommended Solution |
| Byproducts from the Dansylation Reaction | Optimize the quenching step to minimize byproducts like dansylamide (Dns-NH2). Consider using a different quenching reagent if the byproduct co-elutes with a peak of interest. |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents and fresh reagents. |
| Carryover from Previous Injections | Implement a thorough needle wash program and run blank injections to identify the source of carryover. |
| Sample Matrix Interference | Perform a sample cleanup or extraction step to remove interfering components from the matrix before derivatization. |
Quantitative Data Summary
Table 1: Detection Wavelengths for Dansyl-Labeled Amino Acids
| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | UV Absorbance Wavelength (nm) |
| Fluorescence | 324 - 340 | 510 - 559 | N/A |
| UV/Vis | N/A | N/A | 214, 246, 325 |
Table 2: Typical HPLC Parameters for Separation of Dansyl-Amino Acids
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403), acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution is commonly used for separating a wide range of amino acids. Isocratic elution may be suitable for a smaller number of analytes. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
Experimental Protocols
Protocol 1: Dansylation of Amino Acids
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Alkaline buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10)
-
Quenching solution (e.g., 10% (v/v) ammonium (B1175870) hydroxide)
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the amino acid sample/standard with the alkaline buffer.
-
Add an excess of the Dansyl chloride solution to the tube. The solution should be prepared fresh and protected from light.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C for 60 minutes) in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add the quenching solution to the tube to consume the excess Dansyl chloride and stop the reaction.
-
Vortex the mixture again.
-
The sample is now ready for HPLC analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.
Protocol 2: HPLC Separation of Dansyl-Amino Acids
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Set the column temperature (e.g., 30°C).
-
Configure the detector to the appropriate wavelengths (refer to Table 1).
-
Inject the prepared Dansyl-amino acid sample.
-
Run a linear gradient to separate the derivatives. A typical gradient might be from 10% B to 70% B over 30-40 minutes.
-
After the elution of all peaks, return to the initial mobile phase composition and re-equilibrate the column for the next injection.
Visualizations
Caption: Experimental workflow for the analysis of amino acids using Dansyl chloride derivatization followed by HPLC.
Caption: A logical troubleshooting guide for common issues encountered during the HPLC separation of Dansyl-labeled amino acids.
References
Technical Support Center: Post-Labeling Purification of Dansyl-X, SE Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Dansyl-X, SE following protein and peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
It is essential to remove unreacted this compound to ensure the accuracy of downstream applications. Excess dye can interfere with the quantification of the degree of labeling (DOL), lead to high background fluorescence in imaging applications, and potentially impact the biological activity of the labeled molecule.
Q2: What are the most common methods for removing unconjugated this compound?
The three primary methods for the removal of excess this compound are size-exclusion chromatography (also known as gel filtration or desalting), dialysis, and protein precipitation. The best method for your experiment will depend on factors such as your sample volume, protein concentration, and the required purity.
Q3: How does the hydrophobicity of this compound affect the purification process?
This compound is a hydrophobic molecule. This property can sometimes lead to non-specific binding to chromatography resins or dialysis membranes, and may also contribute to the aggregation of the labeled protein. It is important to select appropriate materials and buffer conditions to minimize these effects.
Q4: Can I use the same removal method for any protein or peptide labeled with this compound?
While the principles of the removal methods are the same, the specifics of the protocol may need to be optimized for your particular protein or peptide. Factors such as the molecular weight, isoelectric point (pI), and stability of your molecule of interest should be considered when choosing and optimizing a purification method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in final sample | Incomplete removal of excess this compound. | - Size-Exclusion Chromatography: Ensure the column bed volume is sufficient for your sample volume (typically a 5-10 fold excess). Consider a resin with a smaller pore size if dye co-elutes with the protein.[1][2] - Dialysis: Increase the dialysis time, perform additional buffer changes, or use a larger volume of dialysis buffer.[3] Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your protein while allowing the free dye to pass through. - Precipitation: Ensure complete precipitation of the protein and thorough washing of the pellet to remove trapped dye. |
| Low protein recovery after purification | - Size-Exclusion Chromatography: Non-specific binding of the protein to the column matrix. Protein aggregation. | - Use a resin with a hydrophilic coating to minimize non-specific binding.[1] - Optimize the buffer composition; for example, by adjusting the salt concentration. - If aggregation is suspected, analyze the sample by analytical SEC before and after the labeling reaction.[4] |
| - Dialysis: Protein precipitation during dialysis. Non-specific binding to the dialysis membrane. | - Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength). - For dilute protein samples (<0.1 mg/mL), consider adding a carrier protein like BSA to the dialysis buffer to block non-specific binding sites on the membrane. | |
| - Protein Precipitation: Incomplete precipitation of the protein. Difficulty re-solubilizing the protein pellet. | - For acetone (B3395972) precipitation, adding a small amount of salt (e.g., 10-30 mM NaCl) can significantly improve the recovery of water-soluble proteins. - Use a solubilization buffer that is effective for your protein, which may include denaturants like urea (B33335) or SDS for downstream applications where native conformation is not required. | |
| Precipitation of the labeled protein during the purification process | The addition of the hydrophobic this compound moiety can decrease the solubility of the protein, leading to aggregation and precipitation. | - Perform all purification steps at 4°C to increase protein stability. - Work with more dilute protein concentrations if possible. - Screen different buffer conditions (pH, ionic strength) to find one that maintains the solubility of the labeled protein. - Consider a different purification method that is gentler on the protein, such as size-exclusion chromatography over precipitation. |
| This compound appears to co-elute with the protein during size-exclusion chromatography | The hydrophobic this compound may be interacting with the protein non-covalently, or the dye itself may be aggregating into larger forms. | - Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the elution buffer to disrupt non-specific hydrophobic interactions. - Ensure that the this compound is fully dissolved in an appropriate organic solvent before adding it to the labeling reaction to minimize the formation of dye aggregates. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected performance of the three common methods for removing excess this compound. The actual results may vary depending on the specific protein and experimental conditions.
| Method | Typical Protein Recovery | Dye Removal Efficiency | Speed | Scalability | Key Advantages | Potential Disadvantages |
| Size-Exclusion Chromatography (e.g., Sephadex G-25) | > 95% | High (>95%) | Fast (minutes to an hour) | High (easily scalable) | Rapid, gentle, and provides good separation. | Potential for sample dilution. |
| Dialysis (e.g., Slide-A-Lyzer™ Cassettes) | Variable (can be >90%, but significant loss is possible, especially with dilute samples) | Very High (>99%) | Slow (hours to overnight) | Moderate | Gentle method that is effective for buffer exchange. | Time-consuming; risk of protein loss due to precipitation or membrane binding. |
| Protein Precipitation (e.g., Acetone) | > 95% (with optimized conditions) | High (>95%) | Moderate (1-2 hours) | High | Concentrates the protein sample. | Can denature the protein; pellet can be difficult to resolubilize. |
Experimental Protocols
Method 1: Size-Exclusion Chromatography (SEC) using a Desalting Column (e.g., Sephadex G-25)
This method is ideal for rapid and efficient removal of this compound from proteins with a molecular weight significantly larger than the dye.
Materials:
-
Sephadex G-25 desalting column (e.g., PD-10 from Cytiva).
-
Equilibration buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Collection tubes.
Protocol:
-
Column Preparation: Remove the column's bottom cap and allow the storage solution to drain out.
-
Equilibration: Equilibrate the column by washing it with 3-5 column volumes of the desired equilibration buffer. Allow the buffer to completely enter the packed bed.
-
Sample Application: Carefully apply the labeling reaction mixture to the top of the column. Do not exceed the recommended sample volume for the column (typically 10-15% of the bed volume for high resolution).
-
Elution: Add equilibration buffer to the top of the column and begin collecting fractions. The labeled protein will elute in the void volume, while the smaller this compound molecules will be retained in the pores of the resin and elute later.
-
Fraction Analysis: Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and fluorescence to identify the fractions containing the purified labeled protein.
Method 2: Dialysis using a Dialysis Cassette (e.g., Slide-A-Lyzer™)
This method is suitable for gentle buffer exchange and removal of small molecules from larger proteins.
Materials:
-
Slide-A-Lyzer™ Dialysis Cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 2K to 10K for retaining most proteins while allowing free dye to pass.
-
Dialysis buffer (a large volume, at least 1000-fold the sample volume).
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Protocol:
-
Hydrate Membrane: Hydrate the dialysis cassette membrane in the dialysis buffer for at least 2 minutes.
-
Load Sample: Carefully load the labeling reaction mixture into the cassette using a syringe, avoiding the introduction of air bubbles.
-
Dialysis: Place the cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Changes: For efficient removal of the free dye, perform at least three buffer changes. A typical schedule is to dialyze for 2-4 hours for the first two changes, followed by an overnight dialysis for the final change.
-
Sample Recovery: Carefully remove the purified labeled protein from the cassette.
Method 3: Protein Precipitation using Acetone
This method is effective for concentrating the protein sample while removing the free dye.
Materials:
-
Cold (-20°C) acetone.
-
Microcentrifuge tubes.
-
Microcentrifuge.
-
Resuspension buffer.
Protocol:
-
Precipitation: To your protein sample, add 4 volumes of cold (-20°C) acetone. For improved recovery of water-soluble proteins, ensure the sample contains a low concentration of salt (e.g., 10-30 mM NaCl).
-
Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes to allow the protein to precipitate.
-
Pelleting: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant containing the excess dye. Wash the pellet by adding a smaller volume of cold 80% acetone, vortexing briefly, and centrifuging again. Repeat this wash step to ensure complete removal of the dye.
-
Drying and Resuspension: After the final wash, carefully remove all of the acetone and allow the pellet to air-dry for a few minutes. Do not over-dry the pellet, as this can make it difficult to redissolve. Resuspend the protein pellet in a suitable buffer.
Mandatory Visualization
Caption: Workflow for removing excess this compound.
References
- 1. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
Factors affecting the quantum yield of Dansyl-X, SE
Welcome to the Technical Support Center for Dansyl-X, SE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this compound.
Factors Affecting the Quantum Yield of this compound
The fluorescence quantum yield of this compound, a succinimidyl ester derivative of dansyl, is highly sensitive to its local environment. This property makes it a powerful tool for probing changes in protein conformation and binding events. However, it also means that experimental conditions must be carefully controlled to ensure reproducible results. The primary factors influencing the quantum yield are solvent polarity, pH, and temperature.
This compound is an amine-reactive fluorescent labeling dye. The succinimidyl ester moiety reacts with primary and secondary amines to form a stable sulfonamide bond. Compared to the more traditional dansyl chloride, this compound offers higher labeling efficiency and greater stability of the resulting conjugate.[1]
Solvent Polarity
The fluorescence quantum yield of dansyl derivatives is strongly dependent on the polarity of the solvent. In non-polar, hydrophobic environments, the quantum yield is generally high, while in polar, aqueous environments, it is significantly lower.[2][3] This is due to the nature of the excited state of the dansyl fluorophore, which has a high degree of charge transfer character. Polar solvents can stabilize the non-emissive twisted intramolecular charge transfer (TICT) state, leading to fluorescence quenching.
Table 1: Effect of Solvent Polarity on the Fluorescence Properties of a Dansyl Derivative
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) | Quantum Yield (Φ) |
| Dioxane | 2.2 | 470 nm | 0.70 |
| Chloroform | 4.8 | 485 nm | 0.55 |
| Ethyl Acetate | 6.0 | 495 nm | 0.45 |
| Acetone | 20.7 | 510 nm | 0.35 |
| Ethanol | 24.6 | 520 nm | 0.20 |
| Acetonitrile | 37.5 | 524 nm | 0.36[4] |
| Water | 80.1 | 550 nm | 0.04 |
Note: Data presented is for a representative dansyl derivative and is intended to illustrate the general trend. Exact values for this compound may vary.
pH of the Medium
The pH of the reaction and the final experimental buffer can significantly impact the fluorescence of this compound conjugates. The labeling reaction itself is pH-dependent, with optimal labeling of primary amines occurring in the alkaline range (typically pH 8.5-9.5) to ensure the amine is deprotonated and nucleophilic.[5]
The fluorescence of the dansyl group can also be quenched at low pH. This is due to the protonation of the dimethylamino group on the naphthalene (B1677914) ring, which is involved in the charge transfer process of the fluorophore.
Table 2: pH Dependence of Dansyl Fluorescence Intensity
| pH | Relative Fluorescence Intensity |
| 2.0 | Very Low (Quenched) |
| 4.0 | Low |
| 6.0 | Moderate |
| 7.4 | High |
| 8.5 | High |
| 10.0 | High |
Note: This table illustrates the general trend of pH effect on dansyl fluorescence. The exact pKa and fluorescence profile can vary depending on the specific conjugate and its microenvironment.
Temperature
Temperature can also influence the fluorescence quantum yield. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is due to an increased rate of non-radiative decay processes, such as internal conversion and collisional quenching, at higher temperatures.
Table 3: Temperature Effect on Fluorescence Intensity of a Representative Fluorophore
| Temperature (°C) | Relative Fluorescence Intensity |
| 20 | 100% |
| 30 | 85% |
| 40 | 70% |
| 50 | 55% |
Note: This data illustrates a general trend. The temperature sensitivity of this compound conjugates may vary.
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound and how to troubleshoot them.
Issue 1: Low or No Fluorescent Signal
A weak or absent fluorescent signal is a frequent problem in labeling experiments.
Troubleshooting workflow for low or no fluorescent signal.
Issue 2: High Background Fluorescence
High background can obscure the specific signal from your labeled molecule.
Troubleshooting workflow for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH for labeling primary amines with this compound is typically between 8.5 and 9.5. At this pH, the amine groups are deprotonated and more nucleophilic, leading to efficient labeling. It is recommended to use an amine-free buffer such as sodium bicarbonate or borate (B1201080) buffer.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Prepare the stock solution immediately before use. For short-term storage, aliquots can be stored at -20°C, protected from light and moisture.
Q3: My labeled protein precipitated after the labeling reaction. What could be the cause?
A3: Precipitation of the protein after labeling can be due to several factors. The addition of the organic solvent in which this compound is dissolved can denature the protein if added too quickly or in a large volume. Additionally, the dansyl group itself is hydrophobic, and a high degree of labeling can lead to protein aggregation and precipitation. To avoid this, add the this compound stock solution slowly to the protein solution while vortexing. It is also important to optimize the dye-to-protein molar ratio to avoid over-labeling.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: It is essential to remove any unreacted dye to minimize background fluorescence. This can be achieved through methods such as dialysis, gel filtration (e.g., using a Sephadex G-25 column), or spin desalting columns. The choice of method will depend on the volume of your sample and the properties of your protein.
Q5: The fluorescence of my dansyl-labeled protein is decreasing over time. What is happening?
A5: The decrease in fluorescence over time could be due to photobleaching, especially if the sample is exposed to intense light for prolonged periods. It is advisable to protect the sample from light as much as possible. Another possibility is the degradation of the fluorophore, which can be influenced by the buffer composition and storage conditions. Storing the labeled protein at 4°C or -20°C in a suitable buffer can help maintain its fluorescence.
Experimental Protocols
Detailed Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and experimental setup.
Experimental workflow for protein labeling with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Purification supplies (dialysis tubing or gel filtration column)
-
Spectrophotometer and Spectrofluorometer
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the volume of the this compound solution needed to achieve a 5- to 20-fold molar excess over the protein.
-
Slowly add the this compound solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by dialysis against a suitable buffer (e.g., PBS) or by gel filtration using a column equilibrated with the same buffer.
-
Characterization:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at ~335 nm (for Dansyl concentration).
-
Calculate the degree of labeling (DOL) using the molar extinction coefficients of the protein and the dansyl group.
-
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the labeled protein with an excitation wavelength of approximately 335 nm. The emission maximum is expected to be around 520 nm, but can vary depending on the environment.
References
Technical Support Center: Improving the Stability of Dansyl-X, SE Stock Solutions
Welcome to the technical support center for Dansyl-X, Succinimidyl Ester (SE). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, storage, and troubleshooting of Dansyl-X, SE stock solutions. Maintaining the stability of this reagent is critical for achieving reliable and reproducible results in your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2][3] Once reconstituted in a solvent, the stock solution should also be stored at -20°C. It is highly recommended to prepare fresh solutions for each experiment or, if storing, to use small aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: Which solvent is best for preparing my this compound stock solution?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for reconstituting this compound.[3] However, it is crucial to use high-purity, anhydrous grade solvents, as the succinimidyl ester group is highly susceptible to hydrolysis in the presence of water. While DMSO is a common solvent, some related compounds like Dansyl chloride have shown instability in DMSO solutions over time. Therefore, for maximum stability, especially for long-term storage, preparing fresh solutions in anhydrous DMF is the preferred method.
Q3: How long can I store a reconstituted stock solution of this compound?
The stability of the stock solution is highly dependent on the solvent purity and storage conditions. Aqueous solutions are not recommended for storage beyond a single day. For solutions in anhydrous DMF or DMSO, it is best practice to use them within a few weeks of preparation. To ensure optimal performance, always prepare the solution as close to the time of use as possible.
Q4: My labeling efficiency is poor. Could my this compound stock solution be the cause?
Yes, low labeling efficiency is a common symptom of a degraded this compound stock solution. The primary cause of degradation is the hydrolysis of the succinimidyl ester, which renders the dye incapable of reacting with primary amines on your target molecule. If you observe inconsistent or poor labeling, it is highly recommended to prepare a fresh stock solution from solid reagent.
Q5: I am observing high background fluorescence in my experiments. What is the likely cause?
High background fluorescence can stem from several sources, but it is often linked to the this compound solution. The most common cause is the presence of the hydrolysis byproduct, Dansyl-X acid, which is fluorescent. Using an old or improperly stored stock solution can increase the concentration of this fluorescent contaminant. Excess unreacted this compound in the reaction mixture can also contribute to high background.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during labeling experiments with this compound.
Problem: Low or Inconsistent Labeling Efficiency
Degradation of the reactive succinimidyl ester is the most common reason for poor labeling outcomes. Follow this workflow to diagnose the issue.
Caption: Workflow for troubleshooting low labeling efficiency.
Problem: High Background Fluorescence
Excess fluorescence can obscure your results. This guide helps identify and mitigate the source of the background signal.
Caption: Decision tree for diagnosing high background fluorescence.
Key Factors Affecting this compound Stability
Moisture and Hydrolysis
The succinimidyl ester (SE) group of this compound is highly reactive towards nucleophiles, including primary amines (the target) and water (the contaminant). Hydrolysis is the primary degradation pathway, converting the amine-reactive dye into an amine-unreactive, fluorescent carboxylic acid.
Caption: The hydrolysis pathway of this compound.
pH
The labeling reaction with primary amines is most efficient at alkaline pH (9.5-11), where the amine groups are deprotonated and thus more nucleophilic. However, this high pH also significantly accelerates the rate of hydrolysis of the Dansyl reagent. This creates a critical trade-off that must be managed during experimental design.
Light Exposure
Dansyl compounds are susceptible to photodegradation. Exposure to light can lead to a loss of fluorescence and decomposition. Always store both solid reagent and stock solutions in the dark or in amber vials.
Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Recommended Storage and Handling of this compound
| Form | Solvent | Temperature | Light Exposure | Recommended Duration |
| Solid | N/A | -20°C | Protect from light | > 1 year |
| Stock Solution | Anhydrous DMF (preferred) | -20°C | Protect from light | < 1 month (aliquoted) |
| Stock Solution | Anhydrous DMSO | -20°C | Protect from light | < 1-2 weeks (aliquoted) |
| Aqueous Mix | Buffer | 4°C | Protect from light | Use immediately |
Table 2: Relative Hydrolysis Rate of Dansyl Reagents at Various pH Values
This table illustrates the significant impact of pH on the rate of hydrolysis. Data is adapted from studies on the closely related Dansyl chloride.
| Buffer Condition | pH | Relative Rate of Hydrolysis (Product Formation) |
| Sodium Phosphate | 6.0 | Low |
| Sodium Phosphate | 7.0 | Moderate |
| HEPES | 8.2 | High |
| Carbonate-Bicarbonate | 9.5 | Very High |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a syringe, add the required volume of high-purity, anhydrous DMF (or DMSO) to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure the solid is fully dissolved. The solution should be clear.
-
If not for immediate use, aliquot the stock solution into small, single-use volumes in amber, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Quality Control Check for a this compound Stock Solution
This quick check can help determine if your stock solution has undergone significant hydrolysis.
-
Prepare two samples:
-
Sample A (Blank): Your reaction buffer.
-
Sample B (Test): Your reaction buffer with a small amount of the this compound stock solution added (to a typical final reaction concentration).
-
-
Incubate both samples under the same conditions as your labeling reaction (e.g., 30 minutes at room temperature).
-
Measure the fluorescence of both samples using a fluorometer with excitation ~333 nm and emission ~518 nm.
-
Interpretation: If Sample B shows a very high fluorescence signal compared to a freshly prepared, known-good stock solution under the same conditions, it indicates a significant presence of the fluorescent hydrolysis product, and the stock solution should be discarded.
References
- 1. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg, 25 mg | Labscoop [labscoop.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [anaspec.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with Dansyl-X, SE
Welcome to the technical support center for Dansyl-X, SE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving solubility issues encountered when using this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving directly in my aqueous reaction buffer. What should I do?
A1: This is expected behavior as this compound is a hydrophobic molecule with poor solubility in aqueous solutions.[1][2] The correct procedure is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent to create a concentrated stock solution.[1][2] Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most commonly recommended solvents.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, you will need to dissolve a specific mass of this compound in a calculated volume of anhydrous DMSO. The table below provides the required volume of DMSO to prepare stock solutions of common concentrations.
Q3: After adding the this compound stock solution to my aqueous buffer, a precipitate formed. What are the possible causes and solutions?
A3: Precipitation upon addition of the this compound stock solution to your aqueous buffer is a common issue that can arise from several factors:
-
High final concentration of organic solvent: The final concentration of the organic solvent (e.g., DMSO) in your reaction mixture should be kept to a minimum, ideally below 10%, to prevent both precipitation of the dye and potential denaturation of your protein.
-
Low buffer pH: The optimal pH for the labeling reaction with NHS esters is between 7.2 and 8.5. Lower pH can decrease the solubility of the dye and reduce the reactivity of the primary amines on your target molecule.
-
Buffer composition: Certain buffer components can react with the NHS ester or affect its solubility. Buffers containing primary amines, such as Tris, are not recommended as they will compete with your target molecule for labeling.
Q4: Which organic solvent, DMSO or DMF, is better for my experiment?
A4: Both anhydrous DMSO and high-quality, amine-free DMF are effective for dissolving this compound. However, DMF can degrade over time to form amines which can react with the NHS ester. If your DMF has a noticeable fishy odor, it should not be used. Anhydrous DMSO is a reliable choice, but it is hygroscopic and should be stored properly to prevent moisture contamination, which can lead to premature hydrolysis of the this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound.
| Problem | Potential Cause | Recommended Action |
| This compound powder does not dissolve in aqueous buffer. | Hydrophobic nature of the dye. | Prepare a concentrated stock solution in anhydrous DMSO or DMF before adding it to the aqueous buffer. |
| Precipitation occurs immediately upon adding the stock solution to the buffer. | The final concentration of the organic solvent is too high. | Decrease the volume of the stock solution added. This can be achieved by preparing a more concentrated stock solution. Ensure the final organic solvent concentration is below 10%. |
| The aqueous buffer is at a low temperature. | While labeling reactions are often performed at 4°C to slow hydrolysis, try adding the stock solution to the buffer at room temperature with gentle vortexing before cooling the reaction down. | |
| Precipitation occurs during the labeling reaction. | The dye is unstable in the aqueous environment over time. | Shorten the reaction time. Monitor the reaction progress to determine the minimum time required for sufficient labeling. |
| The protein or molecule of interest is precipitating. | Over-labeling can change the properties of your molecule, leading to precipitation. Reduce the molar excess of this compound in the reaction. | |
| Low labeling efficiency. | Hydrolysis of the NHS ester. | Ensure your organic solvent is anhydrous and prepare the stock solution fresh. The optimal pH for the labeling reaction is between 7.2 and 8.5. Hydrolysis is more rapid at higher pH values. |
| The buffer contains primary amines. | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. |
Quantitative Data Summary
Table 1: Volume of DMSO Needed to Reconstitute this compound
| Mass of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 0.1 mg | 216.67 µL | 43.33 µL | 21.67 µL |
| 0.5 mg | 1.08 mL | 216.67 µL | 108.34 µL |
| 1 mg | 2.17 mL | 433.34 µL | 216.67 µL |
| 5 mg | 10.83 mL | 2.17 mL | 1.08 mL |
| 10 mg | 21.67 mL | 4.33 mL | 2.17 mL |
Table 2: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 30 minutes to 4 hours |
| Molar Excess of this compound | 5 to 20-fold |
| Protein Concentration | 1 - 10 mg/mL |
| Organic Solvent Concentration | < 10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO (as determined from Table 1) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until all the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. For best results, use the stock solution fresh or within a short period.
Protocol 2: Labeling of a Protein with this compound in an Aqueous Buffer
-
Prepare your protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Bring the this compound stock solution to room temperature.
-
While gently vortexing the protein solution, add the desired amount of the this compound stock solution dropwise. The final concentration of DMSO should not exceed 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.
-
After the incubation, the unreacted this compound can be removed by size exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Dansyl-X, SE and Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision influencing experimental outcomes. This guide provides an objective comparison of two widely used amine-reactive fluorescent labels: Dansyl-X, Succinimidyl Ester (SE) and fluorescein (B123965) derivatives (e.g., FITC, NHS-fluorescein). We present a summary of their performance characteristics, supported by experimental data, to facilitate an informed choice for your protein labeling needs.
Dansyl-X, SE and fluorescein are both valuable tools for fluorescently labeling proteins, enabling their detection and characterization in a multitude of biological assays. However, their distinct photophysical and chemical properties make them suitable for different applications. This compound is renowned for the environmental sensitivity of its fluorescence, while fluorescein is prized for its high fluorescence quantum yield.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and fluorescein, providing a clear comparison of their quantitative attributes.
| Property | This compound | Fluorescein (FITC/NHS-ester) |
| Excitation Maximum (λex) | ~333 nm | ~494 nm |
| Emission Maximum (λem) | ~518 nm | ~518 nm |
| Molar Extinction Coefficient (ε) | ~4,300 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | Environmentally sensitive (increases in nonpolar environments) | High (~0.93 in optimal conditions) |
| Photostability | Generally considered more photostable than fluorescein | Prone to photobleaching |
| pH Sensitivity | Less sensitive to pH than fluorescein | Fluorescence is highly pH-dependent (pKa ~6.4) |
| Reactivity | Amine-reactive (primary and secondary amines) | Amine-reactive (primary amines) |
| Fluorescence Lifetime | 10-20 nanoseconds for protein conjugates[1] | ~4 nanoseconds |
Key Differences and Considerations
This compound: The defining characteristic of the dansyl fluorophore is the sensitivity of its fluorescence to the local environment. The quantum yield of dansyl-protein conjugates can increase significantly as the dye moves into more hydrophobic (nonpolar) regions, such as the interior of a protein or a ligand-binding pocket.[1] This property makes this compound an excellent tool for studying protein conformational changes, folding, and binding events. While its molar extinction coefficient is lower than that of fluorescein, its fluorescence lifetime is considerably longer, which can be advantageous in certain applications like fluorescence polarization assays. This compound is also reported to have better stability than its predecessor, dansyl chloride.[1]
Fluorescein: Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC) and NHS-fluorescein, are among the most widely used fluorescent labels due to their high fluorescence quantum yield, resulting in bright signals. However, the fluorescence of fluorescein is highly dependent on pH, with a significant decrease in intensity in acidic environments. It is also notoriously susceptible to photobleaching, which can be a major limitation in experiments requiring prolonged or intense light exposure, such as fluorescence microscopy.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein labeling. Below are generalized protocols for labeling proteins with this compound and an amine-reactive fluorescein derivative.
Protein Labeling with this compound
This protocol outlines a general procedure for labeling primary and secondary amines in a protein with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of dye is a common starting point.
-
While gently stirring, slowly add the calculated amount of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein, which can often be identified by its fluorescence.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and ~333 nm (for Dansyl concentration).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.
-
Protein Labeling with Amine-Reactive Fluorescein (e.g., NHS-Fluorescein)
This protocol provides a general procedure for labeling primary amines in a protein with an NHS-ester derivative of fluorescein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS-Fluorescein
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
The buffer must be free of primary amines.
-
-
NHS-Fluorescein Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of NHS-Fluorescein in DMF or DMSO immediately before the labeling reaction.
-
-
Labeling Reaction:
-
A molar ratio of dye to protein between 10:1 and 20:1 is a typical starting point.
-
Slowly add the NHS-Fluorescein stock solution to the gently stirring protein solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer.
-
The first colored fraction to elute is typically the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~494 nm.
-
Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the absorbance of the fluorescein dye at that wavelength.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for protein labeling with either this compound or fluorescein.
Caption: General workflow for protein labeling with amine-reactive dyes.
Conclusion
The choice between this compound and fluorescein for protein labeling hinges on the specific requirements of the experiment. For applications where monitoring changes in the protein's local environment is paramount, the environmentally sensitive fluorescence of This compound makes it the superior choice. Its longer fluorescence lifetime and greater photostability are additional advantages. Conversely, when the primary need is for a bright, easily detectable signal and the experimental conditions (e.g., pH) can be well-controlled, fluorescein remains a popular and effective option due to its high quantum yield. By carefully considering the trade-offs in their performance characteristics, researchers can select the optimal fluorescent label to achieve their scientific objectives.
References
A Researcher's Guide to Amine-Reactive Fluorescent Dyes: Dansyl-X, SE in Focus
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent labeling, the selection of an appropriate amine-reactive dye is a critical step that dictates the sensitivity, accuracy, and reliability of their experimental outcomes. This guide provides a comprehensive comparison of Dansyl-X, Succinimidyl Ester (SE) with other commonly employed amine-reactive fluorescent dyes, including Fluorescein-5-isothiocyanate (FITC), Tetramethylrhodamine-5-isothiocyanate (TRITC), and Alexa Fluor™ 488 NHS Ester. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and procedural principles, this guide aims to empower researchers to make informed decisions for their specific applications.
Probing the Alternatives: A Quantitative Overview
The efficacy of a fluorescent dye is determined by a combination of its spectral properties, brightness, and stability. The following table summarizes the key quantitative parameters for Dansyl-X, SE and its counterparts. It is important to note that the quantum yield of this compound is highly sensitive to its local environment, a feature that can be leveraged for probing changes in protein conformation and binding events.
| Property | This compound | FITC (Fluorescein-5-isothiocyanate) | TRITC (Tetramethylrhodamine-5-isothiocyanate) | Alexa Fluor™ 488 NHS Ester |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Isothiocyanate | Isothiocyanate | N-hydroxysuccinimidyl (NHS) ester |
| Excitation Max (nm) | ~335[1] | ~494 | ~555 | ~495[2] |
| Emission Max (nm) | ~518[1] | ~518 | ~575 | ~519[2] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~3,300[1] | ~68,000 | ~65,000 | ~71,000 |
| Quantum Yield (Φ) | Environmentally sensitive | ~0.92 | Moderate | ~0.92 |
| Photostability | Moderate | Low | Moderate | High |
| pH Sensitivity | Less sensitive | High (fluorescence decreases in acidic pH) | Moderate | Low (stable over a wide pH range) |
Note: The quantum yield of this compound is dependent on the polarity of its microenvironment, with fluorescence intensity increasing in nonpolar environments. This property makes it a valuable tool for studying protein folding and ligand binding.
The Chemistry of Labeling: A Visual Representation
Amine-reactive dyes, such as this compound, form stable covalent bonds with primary amino groups found on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The following diagram illustrates the fundamental reaction between an N-hydroxysuccinimidyl (NHS) ester-functionalized dye and a primary amine on a protein.
Experimental Corner: Protocols for Protein Labeling
The success of a labeling experiment hinges on a well-defined and meticulously executed protocol. Below are detailed methodologies for labeling proteins with this compound, FITC, and Alexa Fluor™ 488 NHS Ester.
General Experimental Workflow
The overall process for labeling proteins with amine-reactive dyes follows a consistent workflow, from preparation to purification and characterization of the final conjugate.
Protocol 1: Labeling with this compound
This protocol is adapted from general procedures for NHS ester labeling and should be optimized for the specific protein of interest.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-9.0. Buffers containing primary amines like Tris will compete with the protein for the dye.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point.
-
While gently stirring the protein solution, slowly add the dissolved this compound.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~335 nm (for this compound).
-
Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients.
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 10 for antibodies.
-
Protocol 2: Labeling with FITC
Materials:
-
Protein of interest (in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)
-
Fluorescein-5-isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5, at a concentration of 5-10 mg/mL.
-
Dye Preparation: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
Labeling Reaction:
-
Add 50-100 µg of FITC for every 1 mg of protein.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification: Purify the conjugate using a Sephadex G-25 column to remove unreacted FITC.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the conjugate at 280 nm and 494 nm.
-
Calculate the DOL using the molar extinction coefficients of the protein and FITC (ε = 68,000 M⁻¹cm⁻¹ at 494 nm). A correction factor for the absorbance of FITC at 280 nm (typically around 0.35) should be applied when calculating the protein concentration.
-
Protocol 3: Labeling with Alexa Fluor™ 488 NHS Ester
Materials:
-
Protein of interest (in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the protein at 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of Alexa Fluor™ 488 NHS Ester in anhydrous DMSO.
-
Labeling Reaction:
-
Use a 5 to 20-fold molar excess of the reactive dye to the protein.
-
Add the dye to the protein solution while stirring.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
-
Characterization (Degree of Labeling):
-
Measure the absorbance at 280 nm and 495 nm.
-
Calculate the DOL using the molar extinction coefficient of Alexa Fluor™ 488 (ε = 71,000 M⁻¹cm⁻¹ at 495 nm) and a correction factor of 0.11 for its absorbance at 280 nm.
-
Concluding Remarks
The choice between this compound and other amine-reactive fluorescent dyes is contingent upon the specific experimental requirements. For applications demanding high brightness and photostability, Alexa Fluor™ 488 NHS Ester stands out as a superior choice. Traditional dyes like FITC and TRITC, while cost-effective, have limitations in terms of photostability and pH sensitivity.
This compound occupies a unique niche. Its environmentally sensitive fluorescence provides a powerful tool for investigating protein conformational changes, folding dynamics, and ligand-binding events. This characteristic, however, necessitates careful consideration of the experimental buffer and local environment. Researchers seeking to exploit these unique properties will find this compound to be an invaluable probe for gaining deeper insights into biomolecular structure and function. Ultimately, a thorough understanding of the quantitative data and adherence to optimized experimental protocols will enable researchers to harness the full potential of these fluorescent tools in their scientific endeavors.
References
A Comparative Guide to Dansyl-X, SE Labeling for Mass Spectrometry
For researchers, scientists, and drug development professionals seeking robust and sensitive methods for quantitative analysis by mass spectrometry, chemical labeling is a powerful strategy. This guide provides an objective comparison of Dansyl-X, SE, a fluorescent and amine-reactive labeling reagent, with other common alternatives. The information presented is supported by experimental data to facilitate an informed decision for your analytical needs.
This compound (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, Succinimidyl Ester) is a derivative of dansyl chloride designed for higher labeling efficiency and stability.[1][2] It reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to introduce the dansyl moiety.[3] This derivatization enhances the analytical performance of a wide range of molecules in liquid chromatography-mass spectrometry (LC-MS).
Performance Comparison of Amine-Reactive Labeling Reagents
The choice of labeling reagent significantly impacts the sensitivity, accuracy, and multiplexing capability of a quantitative mass spectrometry experiment. Below is a comparison of this compound/dansyl chloride with other widely used amine-reactive labeling reagents.
| Feature | This compound / Dansyl Chloride | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Reactive Group | Succinimidyl Ester (SE) / Sulfonyl Chloride | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functional Groups | Primary and secondary amines, phenolic hydroxyls[3] | Primary amines (N-terminus and lysine (B10760008) side chain)[4] | Primary amines (N-terminus and lysine side chain) |
| Detection Principle | Signal enhancement of the analyte itself in MS1 | Reporter ions in MS/MS or MS3 | Reporter ions in MS/MS or MS3 |
| Signal Enhancement | 1 to 3 orders of magnitude | Additive effect on precursor intensity | Can increase detection sensitivity of certain analytes |
| Multiplexing Capability | Primarily for individual sample analysis or dual-isotope labeling (¹²C/¹³C) | 4-plex and 8-plex | Up to 18-plex |
| Quantitative Accuracy | High accuracy with isotopic labeling (RSD ~5.3%) | Prone to ratio compression due to co-isolation and co-fragmentation | Can be affected by co-isolating species, requiring advanced MS methods (SPS-MS3) for accuracy |
| Cost | Generally more cost-effective | Higher cost per sample | Higher cost per sample |
| Key Advantages | Significant signal enhancement, improved chromatography, cost-effective | High multiplexing capability, well-established workflows | High multiplexing capability, high precision with advanced MS methods |
| Limitations | Limited multiplexing, potential for reagent-related ions | Ratio compression can lead to underestimation of quantitative differences | Ratio compression, higher cost, can require specialized instrumentation for optimal performance |
Experimental Protocols
Detailed methodologies are crucial for the successful application of labeling reagents. Below are representative protocols for this compound labeling and subsequent mass spectrometry analysis.
I. This compound Labeling of Peptides/Metabolites
This protocol provides a general workflow for the derivatization of primary and secondary amines and phenolic hydroxyl groups in a sample for LC-MS analysis.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5)
-
Sample containing peptides or metabolites
-
Quenching solution (e.g., 5% hydroxylamine (B1172632) or 1 M Tris buffer)
-
Formic acid
Procedure:
-
Sample Preparation: Ensure the sample is in an appropriate buffer, free of primary and secondary amines (e.g., Tris). The pH should be adjusted to ~9.5 for optimal labeling of primary amines.
-
Labeling Reaction: Add the this compound solution to the sample at a molar excess (typically 2-5 fold over the total amine concentration). The final organic solvent concentration should be kept low to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-2 hours in the dark.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for a further 15-30 minutes.
-
Acidification: Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the reaction and prepare the sample for reverse-phase chromatography.
-
Sample Cleanup: Desalt the labeled sample using a C18 solid-phase extraction (SPE) cartridge or spin column to remove excess reagent, quenching agent, and salts.
-
LC-MS Analysis: The labeled sample is now ready for analysis by LC-MS.
II. Mass Spectrometry Analysis of Dansylated Samples
LC-MS Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic mobile phase to separate the dansylated analytes.
-
MS Detection:
-
Ionization Mode: Positive ion mode Electrospray Ionization (ESI)
-
MS1 Scan: Acquire full scan MS data to detect the dansylated analytes.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra for identification and quantification. Dansylated peptides often produce characteristic reporter-like ions in their MS/MS spectra, which can aid in their identification.
-
Mandatory Visualizations
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Caption: Logical relationship of the this compound labeling reaction.
References
- 1. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [anaspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: Dansyl-X, SE vs. FITC for Advanced-Data-Driven Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that dictates the sensitivity, accuracy, and overall success of an experiment. While Fluorescein isothiocyanate (FITC) has long been a workhorse in bioconjugation, Dansyl-X, Succinimidyl Ester (SE) emerges as a superior alternative for specific, data-intensive applications. This guide provides an objective, data-supported comparison to inform the selection of the optimal fluorescent probe for your research needs.
Dansyl-X, SE offers significant advantages over FITC, particularly in applications requiring high sensitivity to the local molecular environment, enhanced photostability, and greater pH insensitivity. These characteristics make it an invaluable tool for detailed studies of protein structure, dynamics, and interactions.
Key Performance Characteristics: A Quantitative Comparison
The decision to use this compound or FITC should be based on the specific requirements of the experiment. The following table summarizes the key photophysical and chemical properties of both fluorophores to facilitate this choice.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Advantage of this compound |
| Excitation Wavelength (λex) | ~335 nm | ~495 nm | Different spectral region, can be useful in multiplexing. |
| Emission Wavelength (λem) | ~520 nm (environment-dependent) | ~525 nm | Highly sensitive to environmental polarity. |
| Quantum Yield (Φ) | 0.1 - 0.7 (highly environment-dependent) | ~0.5-0.9 (pH-dependent) | Provides information on the local environment. |
| Fluorescence Lifetime (τ) | 10-20 ns[1][2] | ~4 ns[3] | Longer lifetime enhances sensitivity in fluorescence polarization assays. |
| Photostability | Generally more photostable than fluorescein.[4] | Prone to photobleaching. | More robust for long-term imaging and demanding applications. |
| pH Sensitivity | Fluorescence is largely independent of pH. | Fluorescence is highly pH-dependent (decreases in acidic conditions). | Reliable signal in varying pH environments. |
| Reactivity | Reacts with primary amines (lysine, N-terminus). | Reacts with primary amines (lysine, N-terminus). | This compound is reported to have higher labeling efficiency and better stability than Dansyl chloride. |
| Environmental Sensitivity | High | Low | Enables the study of conformational changes and binding events. |
Decisive Advantages of this compound in Specific Applications
The unique properties of this compound make it the superior choice for a range of sophisticated experimental applications.
Probing Protein Conformation and Binding Events
The most significant advantage of this compound is the sensitivity of its fluorescence to the polarity of its microenvironment. The emission maximum and quantum yield of the dansyl group shift significantly as it moves from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the interior of a protein or a binding pocket. This solvatochromic shift provides a powerful tool for monitoring protein conformational changes, folding/unfolding transitions, and ligand binding events in real-time. FITC's fluorescence, in contrast, is largely insensitive to the polarity of its surroundings.
Fluorescence Polarization (FP) Assays
Fluorescence polarization assays are used to study molecular interactions by measuring the rotational mobility of a fluorescently labeled molecule. The longer fluorescence lifetime of this compound (10-20 ns) compared to FITC (~4 ns) makes it significantly more sensitive in FP assays. A longer lifetime allows for a greater degree of depolarization to occur for a small, unbound molecule, leading to a larger dynamic range and increased sensitivity when measuring binding to a larger molecule.
Förster Resonance Energy Transfer (FRET) Applications
Dansyl can serve as an effective FRET donor for acceptors such as fluorescein. The Förster distance (R₀) for the Dansyl-fluorescein pair is in the range of 33-41 Å, making it suitable for measuring molecular distances on the order of biological macromolecules. The environmentally sensitive nature of the dansyl donor can provide an additional layer of information in FRET experiments, reporting on both distance and the local environment of the donor.
Experimental Protocols
Protein Labeling with this compound and FITC
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound or FITC
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
Protocol:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve this compound or FITC in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add the dissolved dye to the protein solution while gently stirring. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point. The optimal ratio should be determined empirically.
-
For this compound, the reaction is typically faster. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
For FITC, incubate for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and at the λmax of the dye (~335 nm for Dansyl, ~495 nm for FITC).
-
Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients to determine the DOL.
-
References
A Comparative Analysis of the Photostability of Dansyl-X, SE and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays, influencing the quality, reliability, and duration of experiments. Photostability, the inherent resistance of a fluorophore to photochemical degradation upon exposure to light, is a paramount consideration, particularly in applications requiring long-term imaging or high-intensity illumination. This guide provides a comparative overview of the photostability of Dansyl-X, Succinimidyl Ester (SE), against other widely used fluorophores, supported by available experimental data and detailed protocols for independent verification.
Dansyl-X, SE is an amine-reactive fluorescent probe characterized by its environmental sensitivity; its fluorescence quantum yield and emission maximum are highly dependent on the polarity of its local environment.[1][2] This property makes it a valuable tool for studying protein conformation and ligand binding. However, information regarding its quantitative photostability is not as readily available as for other common fluorophores. Dansyl derivatives, in general, are known to be susceptible to photodegradation.
This guide aims to provide a clear comparison by summarizing the available quantitative photostability data for several popular fluorophores, offering a detailed experimental protocol for assessing photostability, and presenting visual workflows for common applications.
Quantitative Comparison of Fluorophore Photostability
Direct quantitative photostability data for this compound is not extensively published. However, the photobleaching quantum yields for other common fluorophores provide a basis for comparison. The photobleaching quantum yield (Φb) represents the probability that a fluorophore will be photochemically destroyed upon absorbing a photon. A lower Φb indicates higher photostability.
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Dansyl Derivative (General) | ~4,300 (for Dansyl glycine)[3] | 0.07 (in water) - 0.66 (in dioxane)[3] | Data not readily available | Low to Moderate (qualitative) |
| Fluorescein | ~70,000[4] | ~0.93 | ~3-5 x 10⁻⁵ | Low |
| Rhodamine B | ~106,000 | ~0.31 (in water) | ~10⁻⁶ - 10⁻⁷ | Moderate |
| Cy5 | ~250,000 | ~0.20 | ~5 x 10⁻⁶ | High |
Note: The photophysical properties of fluorophores, including their photostability, are highly dependent on their local chemical environment, such as solvent, pH, and the presence of oxidizing or reducing agents. The data presented here are compiled from various sources and may have been obtained under different experimental conditions, making direct comparisons challenging.
Experimental Protocols
Protocol for Measuring Photobleaching Rates
To empirically assess and compare the photostability of fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy.
Objective: To determine and compare the photobleaching half-life (t₁/₂) of different fluorophores under controlled illumination.
Materials:
-
Fluorophore-conjugated molecules of interest (e.g., proteins, antibodies).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a suitable light source (e.g., laser, mercury lamp), filter sets for each fluorophore, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorophore-conjugated molecules at a concentration of 1 µM in PBS.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the fluorophore being tested.
-
Adjust the illumination intensity and camera settings to obtain a strong, but not saturated, initial fluorescence signal. These settings must be kept constant for all fluorophores being compared.
-
Acquire a time-lapse series of images by continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (Intensity at time t / Initial Intensity).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Fluorophore Labeling of Proteins
The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive fluorescent dye like this compound.
Caption: A diagram of the workflow for labeling proteins with amine-reactive dyes.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Fluorescently labeled ligands or antibodies are often used to study signaling pathways. The following diagram depicts a simplified GPCR signaling cascade, a common pathway investigated using fluorescence techniques.
Caption: A diagram of a generic G-Protein Coupled Receptor signaling pathway.
References
Is Dansyl-X, SE the Right Choice for Single-Molecule Studies? A Comparative Guide
For researchers venturing into the realm of single-molecule analysis, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental success. Dansyl-X, SE, an amine-reactive fluorescent dye, has long been a tool in biophysical studies due to its environmental sensitivity. However, its suitability for the demanding requirements of single-molecule imaging, where photostability and brightness are paramount, warrants a closer examination. This guide provides a comprehensive comparison of this compound with other commonly used fluorophores in single-molecule research, supported by available data and detailed experimental protocols.
Performance Comparison of Fluorescent Dyes
One of the defining features of dansyl dyes is their environmentally sensitive fluorescence.[1] Their quantum yield and emission maximum can shift significantly depending on the polarity of their local environment.[1] While this property is advantageous for probing conformational changes or binding events that alter the dye's surroundings, it can also introduce complexity in single-molecule experiments where a stable and predictable signal is often desired.
Below is a table summarizing the key photophysical properties of this compound and common alternatives. It is important to note that the values for this compound are based on general data for dansyl compounds and may vary depending on the specific experimental conditions.
| Property | This compound | Cy3B | Cy5 | Alexa Fluor 488 | Alexa Fluor 647 |
| Excitation Max (nm) | ~336 | ~558 | ~649 | ~495 | ~650 |
| Emission Max (nm) | ~518 (Varies with environment) | ~572 | ~670 | ~519 | ~668 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~4,300 (for Dansyl glycine) | ~130,000 | ~250,000 | ~71,000 | ~270,000 |
| Fluorescence Quantum Yield | 0.07 (in water) - 0.7 (in dioxane) | ~0.67 | ~0.28 | ~0.92 | ~0.33 |
| Photostability | Moderate | High | Moderate | High | High |
| Blinking | Data not readily available | Low | High (can be mitigated) | Low | Moderate |
Experimental Protocols
Detailed below are standardized protocols for two common single-molecule techniques: Single-Molecule Förster Resonance Energy Transfer (smFRET) and Single-Particle Tracking (SPT), both utilizing Total Internal Reflection Fluorescence (TIRF) microscopy.
Single-Molecule FRET (smFRET) Imaging Protocol
This protocol outlines the steps for observing conformational dynamics of biomolecules labeled with a donor and an acceptor fluorophore.
1. Sample Preparation:
-
Labeling: Covalently label the biomolecule of interest with donor (e.g., Cy3B) and acceptor (e.g., Alexa Fluor 647) dyes at specific sites. Ensure a labeling stoichiometry of approximately 1:1 for both dyes.
-
Surface Passivation: Prepare a quartz or glass slide by cleaning it thoroughly with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: extremely corrosive and reactive ) or plasma cleaning. Passivate the surface with a layer of polyethylene (B3416737) glycol (PEG) to prevent non-specific binding of the labeled molecules. A small fraction of the PEG should be biotinylated for immobilization.
-
Immobilization: Incubate the passivated surface with a solution of streptavidin. Subsequently, introduce the biotinylated and fluorescently labeled biomolecules, allowing them to bind to the streptavidin-coated surface. Wash away unbound molecules.
2. Imaging:
-
Microscope Setup: Use a prism-type or objective-type TIRF microscope equipped with appropriate lasers for exciting the donor dye (e.g., a 532 nm laser for Cy3B).
-
Imaging Buffer: Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to enhance photostability and reduce blinking.
-
Data Acquisition: Illuminate the sample with the excitation laser in TIRF mode. Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive EMCCD camera. Acquire a time series of images (a "movie") with a typical frame rate of 10-100 ms.
3. Data Analysis:
-
Molecule Identification: Identify individual fluorescent spots in the acquired movie.
-
Intensity-Time Traces: For each identified molecule, extract the fluorescence intensity of the donor and acceptor as a function of time.
-
FRET Efficiency Calculation: Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_A + I_D), where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.
-
State Analysis: Analyze the FRET efficiency time traces to identify distinct conformational states and the kinetics of transitions between them.
Single-Particle Tracking (SPT) Protocol
This protocol is designed to track the movement of individual molecules, for example, receptors on a cell membrane.
1. Sample Preparation:
-
Cell Culture and Labeling: Culture adherent cells on a glass-bottom dish. Label the protein of interest with a bright and photostable fluorescent dye (e.g., Alexa Fluor 647) conjugated to a ligand or an antibody that specifically binds to the target protein.
-
Labeling Density: Adjust the concentration of the fluorescent ligand/antibody to achieve a sparse labeling density, ensuring that individual molecules can be resolved.
2. Imaging:
-
Microscope Setup: Use an objective-type TIRF microscope to selectively illuminate the cell membrane.
-
Imaging Conditions: Maintain the cells in an appropriate imaging medium at 37°C and 5% CO2.
-
Data Acquisition: Acquire a time-lapse series of images at a high frame rate (typically 10-50 Hz) to capture the dynamics of the molecules.
3. Data Analysis:
-
Particle Localization: In each frame of the movie, determine the precise coordinates of each fluorescent spot by fitting its point spread function (PSF) to a 2D Gaussian function.
-
Trajectory Reconstruction: Connect the localized positions of the same molecule in consecutive frames to reconstruct its trajectory.
-
Mobility Analysis: Analyze the trajectories to calculate parameters such as the mean squared displacement (MSD), diffusion coefficient, and confinement.
Visualizing Cellular Processes with Single-Molecule Imaging
Single-molecule techniques are powerful for dissecting complex biological processes. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial regulator of cell growth and proliferation, provides an excellent example of how these methods can provide unprecedented insights.
References
Assessing the Purity of Dansyl-X, SE Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of peptide purity is paramount for reliable experimental outcomes. Fluorescent labeling of peptides is a widely used technique to enhance detection sensitivity in various analytical methods. This guide provides a comprehensive comparison of Dansyl-X, Succinimidyl Ester (SE) with other common amine-reactive fluorescent dyes for the purpose of peptide purity assessment. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for labeling and analysis.
Performance Comparison of Amine-Reactive Fluorescent Dyes
The choice of a fluorescent label can significantly impact the resolution and sensitivity of peptide purity analysis. Dansyl-X, SE offers a balance of desirable characteristics, but a direct comparison with other popular dyes such as Fluorescein isothiocyanate (FITC) and Alexa Fluor™ 488 succinimidyl ester is essential for informed decision-making.
Key Performance Indicators:
| Feature | This compound | Fluorescein isothiocyanate (FITC) | Alexa Fluor™ 488, SE |
| Excitation Max (nm) | ~335 | ~495 | ~495 |
| Emission Max (nm) | ~518 | ~517 | ~519 |
| Quantum Yield | Environmentally sensitive | High (~0.95 at neutral pH)[1] | Very High (~0.92)[1] |
| Photostability | Moderate | Prone to photobleaching[1] | High, more photostable than FITC[1][2] |
| pH Sensitivity | Less sensitive than FITC | Fluorescence decreases in acidic pH | Insensitive over a wide pH range |
| Labeling Efficiency | Higher than Dansyl chloride | Good | High |
| Stability of Reactive Group | More stable than Dansyl chloride | Less stable in aqueous solution | Succinimidyl ester is susceptible to hydrolysis |
| Molecular Weight | ~461 g/mol | ~389 g/mol | ~643 g/mol |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental procedures. Below are detailed protocols for peptide labeling and subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Peptide Labeling Protocol (General)
This protocol provides a general framework for labeling peptides with amine-reactive dyes. Specific modifications may be required based on the peptide sequence and the chosen dye.
Materials:
-
Peptide of interest
-
This compound; FITC; or Alexa Fluor™ 488, SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Purification column (e.g., size-exclusion or reversed-phase cartridge)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a minimal amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add the dissolved dye to the peptide solution at a molar excess (typically 1.5 to 5-fold). Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Purification: Purify the labeled peptide from excess dye and reaction byproducts using an appropriate chromatography method. For example, size-exclusion chromatography can separate the labeled peptide from the smaller, unreacted dye molecules. Alternatively, reversed-phase solid-phase extraction (SPE) can be employed.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a fluorescence detector and a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient:
A typical gradient would be a linear increase from 5% to 95% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific labeled peptide.
Detection:
-
Fluorescence:
-
Dansyl-X: Excitation ~335 nm, Emission ~518 nm
-
FITC/Alexa Fluor™ 488: Excitation ~495 nm, Emission ~520 nm
-
-
UV: 214 nm and 280 nm for peptide backbone and aromatic residues, respectively.
Analysis:
The purity of the labeled peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram. The presence of additional peaks may indicate unreacted peptide, free dye, or other impurities.
Confirmation by Mass Spectrometry (MS)
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Introduce the purified labeled peptide into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Confirm the successful labeling by observing the mass shift corresponding to the addition of the fluorescent dye.
-
Dansyl-X: + ~444 Da
-
FITC: + ~389 Da
-
Alexa Fluor™ 488: + ~521 Da
-
Impurities and Side Reactions
The primary side reaction of concern when using succinimidyl ester (SE) reactive dyes is the hydrolysis of the ester group, which renders the dye unreactive towards amines. This hydrolysis is accelerated in aqueous solutions and at higher pH. Therefore, it is crucial to use anhydrous solvents for dissolving the dye and to perform the labeling reaction promptly.
Other potential impurities include:
-
Unreacted Peptide: Incomplete labeling reaction.
-
Excess Dye: Unreacted fluorescent dye.
-
Di-labeled Peptides: If the peptide contains multiple primary amines (e.g., N-terminus and lysine (B10760008) residues), multiple labeling can occur.
Proper purification after the labeling reaction is essential to remove these impurities for an accurate purity assessment of the desired mono-labeled peptide.
Visualizing the Workflow
To better illustrate the process of assessing the purity of this compound labeled peptides, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for labeling and purity assessment.
Caption: Logic for determining peptide purity.
Conclusion
The selection of a fluorescent dye for peptide labeling and subsequent purity assessment requires careful consideration of several factors. This compound presents a viable option with good stability and labeling efficiency. However, for applications demanding the highest sensitivity and photostability, Alexa Fluor™ dyes may be a superior, albeit more expensive, choice. FITC remains a cost-effective alternative, but its susceptibility to photobleaching and pH changes should be taken into account. By following the detailed protocols and understanding the potential pitfalls, researchers can confidently assess the purity of their fluorescently labeled peptides, ensuring the integrity and reliability of their downstream applications.
References
Navigating the Hydrophobic Landscape: A Guide to Fluorescent Labeling Beyond Dansyl-X, SE
For researchers, scientists, and drug development professionals navigating the complexities of hydrophobic protein analysis, the selection of an appropriate fluorescent label is a critical determinant of experimental success. While Dansyl-X, SE has long been a staple for such applications, a growing arsenal (B13267) of alternative dyes offers a range of spectral properties, labeling chemistries, and environmental sensitivities. This guide provides an in-depth comparison of prominent alternatives to this compound, offering a data-driven approach to selecting the optimal tool for your research needs.
This comprehensive guide delves into the performance of several key alternatives: Nile Red, Pyrene-based dyes (specifically Pyrene (B120774) Maleimide), 1-Anilinonaphthalene-8-sulfonic acid (ANS), and Dapoxyl derivatives. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the labeling workflow, this document aims to empower researchers to make informed decisions for their specific hydrophobic protein labeling challenges.
At a Glance: A Comparative Analysis of Key Performance Metrics
The selection of a fluorescent probe is often a multi-parameter decision. The following table summarizes the key photophysical and chemical properties of this compound and its alternatives, providing a direct comparison to guide your choice.
| Feature | This compound | Nile Red | Pyrene Maleimide (B117702) | 1-Anilinonaphthalene-8-sulfonic acid (ANS) | Dapoxyl Succinimidyl Ester |
| Labeling Type | Covalent (Amine-reactive) | Non-covalent (Hydrophobic partitioning) | Covalent (Thiol-reactive) | Non-covalent (Hydrophobic & electrostatic binding) | Covalent (Amine-reactive) |
| Target Residues | Lysine, N-terminus | Hydrophobic regions | Cysteine | Hydrophobic pockets, cationic residues | Lysine, N-terminus |
| Excitation Max (λex) | ~333 - 340 nm | ~552 nm (in methanol)[1] | ~340 nm | ~350 - 380 nm | ~374 nm |
| Emission Max (λem) | ~518 - 560 nm (environment-dependent) | ~636 nm (in methanol)[1] | ~376, 396 nm (monomer) | ~460 - 520 nm (environment-dependent) | ~579 nm |
| Molar Absorptivity (ε) | ~4,300 M⁻¹cm⁻¹ (for Dansyl chloride) | ~45,000 M⁻¹cm⁻¹ (in chloroform) | ~28,564 M⁻¹cm⁻¹ | ~5,000 - 8,000 M⁻¹cm⁻¹ (bound to protein)[2] | High, but specific value for SE derivative not readily available |
| Quantum Yield (Φ) | 0.05 - 0.7 (highly environment-dependent) | High in hydrophobic environments | 0.04 - 0.32 (environment-dependent) | ~0.2 - 0.8 (bound to protein) | High in hydrophobic environments, can exceed 0.7 |
| Stokes Shift | Large (~185 - 220 nm) | ~84 nm (in methanol) | ~36 - 56 nm | Large (~110 - 140 nm) | Very Large (~205 nm) |
| Photostability | Moderate | Good | Good | Moderate | Good |
Understanding the Alternatives: Mechanisms and Applications
Nile Red , a hydrophobic dye, exhibits minimal fluorescence in aqueous environments but becomes intensely fluorescent in lipid-rich or hydrophobic surroundings. This solvatochromic property makes it an excellent probe for detecting exposed hydrophobic surfaces on proteins, a common feature of misfolded or aggregated proteins. Its non-covalent binding nature allows for rapid staining and analysis without the need for chemical modification of the protein.
Pyrene-based dyes , such as pyrene maleimide, offer unique photophysical properties. Pyrene monomers emit in the blue region, but when two pyrene molecules are in close proximity, they can form an excited-state dimer called an excimer, which emits at a longer, red-shifted wavelength. This phenomenon is highly sensitive to conformational changes that alter the distance between labeled residues, making pyrene derivatives powerful tools for studying protein folding, dynamics, and protein-protein interactions. Pyrene maleimide specifically reacts with cysteine residues, allowing for site-specific labeling.
1-Anilinonaphthalene-8-sulfonic acid (ANS) is another non-covalent probe that displays a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic pockets on proteins. It is widely used to characterize molten globule states and to monitor protein folding and conformational changes that expose hydrophobic clusters.
Dapoxyl and its derivatives are known for their large Stokes shifts and high environmental sensitivity. Dapoxyl succinimidyl ester, an amine-reactive version, allows for covalent attachment to proteins. The significant separation between its excitation and emission wavelengths is advantageous for minimizing self-absorption and bleed-through in multiplexing experiments.
Experimental Corner: Protocols for Labeling Hydrophobic Proteins
Success in protein labeling hinges on robust and well-defined protocols. Below are detailed methodologies for covalent and non-covalent labeling of hydrophobic proteins with the discussed fluorescent dyes.
Covalent Labeling with Amine-Reactive Dyes (this compound & Dapoxyl Succinimidyl Ester)
This protocol is a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) esters, which react with primary amines (lysine side chains and the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound or Dapoxyl Succinimidyl Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Gel filtration column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: (Optional) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
Covalent Labeling with Thiol-Reactive Dyes (Pyrene Maleimide)
This protocol is designed for labeling cysteine residues with maleimide-functionalized dyes.
Materials:
-
Protein of interest containing at least one cysteine residue
-
Degassed Buffer: PBS, Tris, or HEPES, pH 7.0-7.5
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Pyrene Maleimide
-
Anhydrous DMSO or DMF
-
Gel filtration column for purification
Procedure:
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in the degassed buffer.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of pyrene maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by gel filtration.
Non-Covalent Labeling with Nile Red
This method is suitable for rapid assessment of protein surface hydrophobicity.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
Nile Red stock solution (1 mg/mL in DMSO)
Procedure:
-
Working Solution: Prepare a working solution of Nile Red by diluting the stock solution in the protein buffer to a final concentration of 1-10 µM.
-
Labeling: Add the Nile Red working solution to the protein sample. The final concentration of Nile Red should be optimized for each protein.
-
Incubation: Incubate the mixture for 5-15 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence emission spectrum (e.g., excitation at 550 nm, emission scan from 570 to 700 nm). An increase in fluorescence intensity and a blue-shift in the emission maximum indicate binding to hydrophobic regions.
Non-Covalent Labeling with ANS
This protocol is used to detect exposed hydrophobic patches on proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
ANS stock solution (e.g., 1 mM in water)
Procedure:
-
Titration: Add small aliquots of the ANS stock solution to the protein solution while monitoring the fluorescence emission (e.g., excitation at 370 nm, emission scan from 400 to 600 nm).
-
Analysis: An increase in fluorescence intensity and a blue-shift in the emission maximum upon addition of ANS indicate the presence of accessible hydrophobic sites. The binding affinity can be determined by analyzing the titration curve.
Visualizing the Workflow
To better illustrate the decision-making and experimental processes involved in labeling hydrophobic proteins, the following diagrams outline the general workflows.
Caption: General experimental workflow for labeling hydrophobic proteins.
Caption: Labeling strategies for targeting specific protein features.
By carefully considering the data and protocols presented in this guide, researchers can confidently select and implement the most suitable fluorescent labeling strategy for their specific hydrophobic protein of interest, ultimately leading to more robust and insightful experimental outcomes.
References
Safety Operating Guide
Proper Disposal of Dansyl-X, SE: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Dansyl-X, Succinimidyl Ester
This guide provides crucial safety protocols and a step-by-step operational plan for the proper disposal of Dansyl-X, SE, a fluorescent labeling reagent commonly used in life sciences research. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance within your laboratory.
Key Safety and Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) and be fully aware of the potential hazards. This compound should be handled in a well-ventilated area or under a chemical fume hood.[1] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times to prevent skin and eye contact.[1] Avoid inhalation of the powder or any aerosols that may be generated during handling.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₂₂H₂₇N₃O₆S[2][3] |
| Molecular Weight | 461.5 g/mol |
| Excitation Wavelength | ~333 nm |
| Emission Wavelength | ~518 nm |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular laboratory trash.
Experimental Protocol: Waste Segregation and Containment
-
Solid Waste Collection:
-
Unused or expired this compound powder, as well as grossly contaminated items such as weigh boats and spatulas, should be collected in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated disposable labware, including pipette tips, microfuge tubes, and gloves, must be collected in a separate, sealed plastic bag or a designated container for solid hazardous waste.
-
-
Liquid Waste Collection:
-
All solutions containing this compound should be collected in a designated, leak-proof, and sealable hazardous waste container specifically for chemical or organic waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, Succinimidyl Ester."
-
Indicate the primary hazards associated with the chemical.
-
Ensure the date of first waste addition is clearly marked on the container.
-
-
Storage of Hazardous Waste:
-
Sealed hazardous waste containers should be stored in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that incompatible waste streams are properly segregated. For instance, do not store flammable waste with oxidizers.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Dansyl-X, SE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling fluorescent labeling reagents like Dansyl-X, SE. This document provides crucial, immediate safety protocols, operational guidelines, and disposal plans to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When working with this compound, which is typically a solid powder, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure they are disposable and have a minimum thickness of 5 mil for adequate splash protection. Change gloves immediately if they become contaminated. For prolonged contact, consider thicker, chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory when handling this compound, even in small quantities, to protect against dust particles and splashes. |
| Body Protection | Laboratory coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if working with large quantities of the powder outside of a chemical fume hood or if there is a risk of aerosolization. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on respirator selection. |
Operational Plan: Handling and Preparation of this compound Solutions
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
The work area should be clean and free of clutter.
Step 2: Weighing and Reconstitution
-
When weighing the powdered this compound, use an analytical balance inside the chemical fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
-
This compound is often reconstituted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Handle these solvents with care, as they can facilitate the absorption of chemicals through the skin.
Step 3: Solution Handling
-
Once in solution, handle with the same level of precaution as the solid form.
-
Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
Step 4: Post-Handling
-
After handling, decontaminate the work area with an appropriate solvent and then a mild detergent solution.
-
Dispose of all contaminated disposable materials as hazardous waste (see Disposal Plan).
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management for this compound
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items like weigh boats and spatulas, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
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Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed plastic bag or container designated for solid hazardous chemical waste.
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Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and sealed hazardous waste container for organic or chemical waste. Do not dispose of these solutions down the drain.
2. Container Labeling:
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All waste containers must be clearly labeled with "Hazardous Waste."
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The label must include the full chemical name: "this compound".
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Indicate the primary hazards (e.g., "Irritant," "Harmful").
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Date the container from the first point of waste addition.
3. Storage and Disposal:
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Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
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Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always consult local, state, and national regulations for proper disposal.
Visual Workflow for Chemical Spill Response
The following diagram outlines the immediate steps to take in the event of a chemical spill involving this compound.
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